(R)-(-)-1-Indanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426269 | |
| Record name | (R)-(-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-64-3 | |
| Record name | (R)-(-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of Chirality in Modern Drug Development
An In-depth Technical Guide to (R)-(-)-1-Indanol: Properties, Synthesis, and Applications in Asymmetric Synthesis
In the landscape of pharmaceutical sciences, the stereochemical orientation of a molecule is of paramount importance. The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] This reality has made asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of modern drug development.[2][3]
This compound stands out as a crucial chiral building block in this context. As a versatile precursor, its rigid indane framework and defined stereocenter at the C1 position make it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and critical applications of this compound.
Chemical Structure and Stereochemistry
This compound, also known as (R)-(-)-1-Hydroxyindan, is an aromatic alcohol. Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the first carbon of the aliphatic ring.
The key feature of this molecule is the chiral center at the C1 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, the C2 carbon of the cyclopentyl ring, and the C7a carbon of the fused ring system. This arrangement gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-Indanol and (S)-1-Indanol. The "(R)" designation refers to the rectus configuration according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.
Physicochemical and Spectral Properties
Accurate identification and quality control are essential in chemical synthesis. The following tables summarize the key physical and spectral properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀O | [4][5] |
| Molecular Weight | 134.18 g/mol | [4][5] |
| CAS Number | 697-64-3 | [4] |
| Appearance | White to slightly yellow crystalline solid | [6] |
| Melting Point | 72-73 °C | |
| Boiling Point | 128 °C at 12 mmHg | [6] |
| Optical Rotation | [α]²⁰/D −29°, c = 2 in chloroform | |
| Solubility | Soluble in ethanol, benzene, chloroform. Sparingly soluble in water (10 g/L at 20°C). | [6][7][8] |
Table 2: Key Spectral Data
| Spectroscopy | Characteristic Signals | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton at C1, and aliphatic protons at C2 and C3. The proton attached to C1 (adjacent to the OH group) typically appears as a multiplet. | [9][10] |
| ¹³C NMR | Shows 9 distinct carbon signals, including four aromatic CH carbons, two quaternary aromatic carbons, the carbinol carbon (C1), and two aliphatic carbons (C2, C3). | [9][10] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Peaks corresponding to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring. | [9][11] |
| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z = 134. | [5] |
Synthesis: Enantioselective Reduction of 1-Indanone
The most common and efficient route to this compound is the asymmetric reduction of the prochiral ketone, 1-indanone.[12][13] This transformation is a classic example of enantioselective catalysis, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer in high excess.
Causality in Catalyst Selection: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this purpose.[12][14] The catalyst is an oxazaborolidine, typically derived from a chiral amino alcohol like (S)-proline.
Mechanism Insight: The 1-indanone carbonyl oxygen coordinates to the Lewis acidic boron atom of the CBS catalyst. This coordination, combined with the steric bulk of the catalyst's chiral framework, forces the reducing agent (e.g., borane-dimethyl sulfide complex) to deliver a hydride ion to one specific face of the carbonyl. This directed attack preferentially forms the (R)-alcohol. The rigidity and well-defined structure of the catalyst-substrate complex are key to achieving high enantioselectivity.[14]
Experimental Protocol: Self-Validating Synthesis
This protocol describes a typical lab-scale CBS reduction. Each step is designed to ensure the integrity of the final product.
-
Catalyst Formation (In Situ):
-
To a flame-dried, two-necked flask under an inert atmosphere (Argon), add (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous tetrahydrofuran (THF, 2 mL) and cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (BMS, e.g., 0.6 mmol) dropwise. Stir for 15 minutes at 0 °C to form the active catalyst complex.
-
-
Substrate Addition & Reduction:
-
In a separate flask, dissolve 1-indanone (1.0 mmol) in anhydrous THF (1 mL).
-
Add the 1-indanone solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete (typically 1-2 hours), quench it by slowly adding 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Validation:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel.
-
Validation Step 1 (Identity): Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.
-
Validation Step 2 (Purity): Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. A high ee (>95%) validates the success of the asymmetric reduction.
-
Applications in Drug Development
The primary value of this compound lies in its role as a chiral precursor.[14] Its stereocenter serves as a foundation upon which more complex molecular architectures are built.
Key Intermediate for Rasagiline
A prominent example is its use in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[15][16] In one synthetic route, the hydroxyl group of (S)-(-)-1-indanol (the opposite enantiomer) is converted to a suitable leaving group, which is then displaced by propargylamine.[17] The availability of both (R)- and (S)-1-indanol allows for flexible synthetic strategies to access the desired final product enantiomer.
Beyond specific APIs, derivatives of 1-indanol are used as chiral ligands in other asymmetric catalytic reactions, such as asymmetric Heck reactions, further extending their utility in fine chemical synthesis.[6]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is summarized from safety data sheets (SDS).
-
Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation. May cause respiratory irritation.[4][5][18]
-
Hazard Statements (H-codes):
-
Precautionary Statements (P-codes):
-
Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles is required.[4]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for precision in medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile reactivity, makes it a high-value intermediate for the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its properties, synthetic routes, and handling requirements allows researchers and drug development professionals to leverage its full potential in creating next-generation therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. (R)-(−)-1-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 7. 1-Indanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. This compound(697-64-3) 1H NMR [m.chemicalbook.com]
- 10. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]
- 11. indanol [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indane - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 697-64-3 Name: this compound [xixisys.com]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of Enantiopure (R)-(-)-1-Indanol
Abstract
Enantiopure this compound is a pivotal chiral building block in the synthesis of numerous high-value pharmaceutical agents, most notably as a key intermediate for the anti-Parkinson's agent Rasagiline. Its defined stereochemistry is crucial for biological activity, necessitating robust and efficient methods for its stereoselective synthesis. This technical guide provides a comprehensive overview of the principal strategies for producing this compound with high enantiopurity. We will delve into the mechanistic underpinnings and practical considerations of the three dominant synthetic paradigms: Asymmetric Reduction of 1-Indanone, Enzymatic Kinetic Resolution of racemic 1-Indanol, and Chiral Pool Synthesis. Detailed experimental protocols, comparative data, and process workflows are presented to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic route for their specific needs.
Introduction: The Strategic Importance of this compound
The indanol scaffold is a privileged structure in medicinal chemistry. Specifically, the (R)-enantiomer of 1-indanol is a critical precursor for several biologically active molecules. Its most prominent application is in the synthesis of Rasagiline (Azilect®), an irreversible inhibitor of monoamine oxidase-B (MAO-B) used for the treatment of Parkinson's disease. The therapeutic efficacy of Rasagiline is exclusively linked to the (R)-configuration derived from (R)-1-indanol, highlighting the absolute necessity for enantiopure starting materials in modern drug development. This guide focuses on the core chemical transformations that enable access to this vital chiral alcohol.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiopure this compound can be broadly categorized into three primary strategies, each with distinct advantages and challenges related to atom economy, catalyst cost, scalability, and operational simplicity. The choice of strategy is often dictated by the desired scale of production and the specific resources available.
Caption: High-level overview of the main synthetic routes to this compound.
Asymmetric Reduction of 1-Indanone
The most direct approach to (R)-1-Indanol is the asymmetric reduction of the prochiral ketone, 1-indanone. This strategy establishes the desired stereocenter in a single, highly atom-economical step. Two main catalytic systems dominate this field: transition-metal-catalyzed asymmetric hydrogenation and stoichiometric reduction with chiral borane reagents.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Itsuno reduction, more specifically the Corey-Bakshi-Shibata (CBS) protocol, is a robust and highly predictable method for the enantioselective reduction of ketones.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, creating a rigid, chair-like six-membered transition state that directs hydride delivery to a specific face of the carbonyl.
Causality and Mechanism: The predictability of the CBS reduction stems from its well-defined mechanism.[2][4] The Lewis acidic endocyclic boron of the catalyst activates the ketone by coordinating to the carbonyl oxygen. Simultaneously, the borane-dimethyl sulfide complex (BMS) coordinates to the Lewis basic nitrogen atom of the catalyst. This dual coordination pre-organizes the complex, positioning the borane for a highly stereoselective intramolecular hydride transfer to the Re face of 1-indanone, yielding the (R)-alcohol.[5]
Caption: Experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 1-Indanone [6]
-
Catalyst Preparation: To a dry, argon-purged flask, add (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.1 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Add borane-dimethyl sulfide complex (BMS, ~0.1 eq) dropwise. The mixture is then heated to reflux for approximately 45-60 minutes to ensure complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to room temperature. In a separate flask, dissolve 1-indanone (1.0 eq) in anhydrous THF.
-
Add the 1-indanone solution dropwise to the catalyst solution over a period of 1-2 hours using a syringe pump. Concurrently, a stoichiometric amount of BMS (e.g., 1.1-1.3 eq) is added.
-
Allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl to decompose excess borane.
-
Stir the mixture for 30 minutes. Separate the aqueous layer and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes chiral ruthenium(II)-diphosphine-diamine complexes to catalyze the highly efficient and enantioselective hydrogenation of ketones.[7] This process is a cornerstone of industrial asymmetric synthesis due to its high catalytic activity (high turnover numbers), excellent enantioselectivity, and the use of clean, inexpensive molecular hydrogen as the reductant.[7][8]
Causality and Mechanism: The key to this transformation is the bifunctional nature of the Ru(II) catalyst.[7][9][10] The reaction does not proceed through a simple metal-hydride insertion. Instead, it involves a metal-ligand cooperative mechanism. The ketone substrate interacts with the catalyst, and the hydride on ruthenium and the proton on the diamine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered pericyclic transition state.[7] This highly organized transition state, dictated by the chirality of the diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands, ensures exceptional enantiocontrol.[8]
Experimental Protocol: Noyori Asymmetric Hydrogenation [9]
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with the Ru(II) precatalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.01-0.1 mol%).
-
Add a solution of 1-indanone (1.0 eq) dissolved in a suitable alcohol solvent, such as ethanol or isopropanol.
-
Seal the reactor and remove it from the glovebox.
-
Hydrogenation: Purge the reactor several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂).
-
Heat the reaction mixture to the specified temperature (e.g., 30-50 °C) and stir vigorously for the required time (typically 6-24 hours).
-
Workup: After cooling to room temperature, carefully vent the excess hydrogen pressure.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
The resulting crude product can be purified by distillation or column chromatography to afford enantiopure this compound.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages |
| CBS Reduction | Chiral Oxazaborolidine / BH₃·SMe₂ | 85-96% | >95% | High predictability, mild conditions.[1] |
| Noyori Hydrogenation | Ru(II)-BINAP-Diamine Complex / H₂ | 90-99% | >98% | High atom economy, low catalyst loading, scalable.[7] |
Enzymatic Kinetic Resolution of Racemic 1-Indanol
Kinetic resolution is a powerful alternative strategy that separates the enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[11] For 1-indanol, enzymatic kinetic resolution (EKR) using lipases is a particularly effective, environmentally benign, and widely used method.[11][12]
Causality and Mechanism: The principle of EKR is based on the high stereoselectivity of enzymes.[13] Lipases, in a non-aqueous environment, catalyze the acylation of alcohols. When presented with racemic 1-indanol, the enzyme's chiral active site preferentially accommodates one enantiomer over the other. For instance, a lipase might selectively acylate the (S)-1-indanol at a much faster rate than the (R)-enantiomer.[13] The reaction is stopped at or near 50% conversion, resulting in a mixture of highly enriched, unreacted (R)-1-indanol and the newly formed ester, (S)-1-indanyl acetate. These two compounds have different chemical properties and can be easily separated.
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-indanol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [12][14]
-
Reaction Setup: To a flask, add racemic 1-indanol (1.0 eq), an organic solvent (e.g., hexane or toluene), and an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion percentage. The reaction should be quenched when it reaches approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Workup: Quench the reaction by filtering off the immobilized enzyme (which can often be recycled).
-
Concentrate the filtrate under reduced pressure.
-
Separation: Separate the unreacted (R)-1-indanol from the (S)-1-indanyl acetate using flash column chromatography. The difference in polarity between the alcohol and the ester allows for a clean separation.
| Parameter | Details |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) is highly effective. |
| Acyl Donor | Vinyl acetate is commonly used as it forms a vinyl alcohol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible.[14] |
| Solvent | Non-polar organic solvents like hexane, toluene, or MTBE are typical. |
| Theoretical Yield | The maximum theoretical yield for the desired enantiomer is 50%. |
| Enantiopurity | Can achieve >99% ee for the unreacted alcohol.[14] |
Conclusion
The synthesis of enantiopure this compound can be achieved through several highly effective and reliable methodologies.
-
Asymmetric reduction via Noyori hydrogenation represents the state-of-the-art for industrial-scale production, offering high efficiency, excellent enantioselectivity, and superior atom economy.
-
The CBS reduction provides a predictable and versatile laboratory-scale method that works under mild conditions with high enantiocontrol.
-
Enzymatic kinetic resolution offers an environmentally friendly "green" chemistry approach that provides access to both enantiomers with exceptional purity, albeit with a theoretical maximum yield of 50% for the target molecule in a single pass.
The selection of the optimal synthetic route will depend on a careful evaluation of factors including production scale, cost of goods, available equipment, and the desired level of enantiopurity. Each of the detailed methods provides a robust and validated pathway to this critical chiral intermediate, empowering further research and development in medicinal chemistry and beyond.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
(R)-(-)-1-Indanol CAS number and safety data sheet
An In-Depth Technical Guide to (R)-(-)-1-Indanol for Researchers and Drug Development Professionals
Introduction
This compound, a chiral aromatic alcohol, serves as a pivotal building block in the landscape of modern organic synthesis and pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry make it an invaluable asset in the construction of complex, stereospecific molecules. This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, applications, and critical safety information.
Core Properties of this compound
This compound, also known by its synonym R(-)-1-Hydroxyindan, is a white to slightly yellow crystalline solid. A thorough understanding of its fundamental properties is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 697-64-3 | [1][2] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Melting Point | 72-73 °C (lit.) | [1] |
| Optical Activity | [α]²⁰/D −29°, c = 2 in chloroform | [1] |
| Appearance | White to slightly yellow crystalline solid | [4] |
Synthesis and Chiral Resolution
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketone, 1-indanone. This transformation is a cornerstone of catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the reaction to yield a large amount of the desired enantiomer.
One prominent method involves the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to facilitate the enantioselective reduction of 1-indanone with a borane source like borane-dimethyl sulfide complex.
Alternatively, racemic 1-indanol can be synthesized and then resolved into its constituent enantiomers. This can be accomplished through several techniques, including:
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5]
-
Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts.[5] These salts possess different physical properties, including solubility, which enables their separation through fractional crystallization.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This powerful analytical and preparative technique employs a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral support.[5][6][7]
Applications in Asymmetric Synthesis and Drug Development
The true value of this compound lies in its application as a chiral precursor and auxiliary in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid framework and stereochemically defined hydroxyl group allow for a high degree of stereocontrol in subsequent reactions.
A prime example of its significance is in the synthesis of the HIV protease inhibitor, Indinavir. A derivative of this compound, cis-1-amino-2-indanol, serves as a key chiral building block in the total synthesis of this life-saving medication.[8][9] The precise stereochemistry of the aminoindanol fragment is crucial for the drug's therapeutic efficacy.[9]
Beyond its role in specific drug syntheses, this compound and its derivatives are widely used as chiral ligands for transition metal catalysts in a variety of asymmetric transformations, including hydrogenations, Heck reactions, and Diels-Alder reactions.[10]
Safety and Handling: A Summary of the Safety Data Sheet (SDS)
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety. The following information is a summary of the key safety data.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[11][12][13][14]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[11][12][13][14]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11][12][13][14]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[11][12][13][14]
Signal Word: Warning[11][13][14]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11][14][15]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][15]
-
-
Storage:
-
Disposal:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
Experimental Protocol: Asymmetric Reduction of 1-Indanone
The following is a representative, detailed protocol for the enantioselective synthesis of this compound.
Materials:
-
1-Indanone
-
(S)-2-(Anilinodiphenylmethyl)pyrrolidine (chiral catalyst)
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.30 mmol) in anhydrous THF (1.25 mL) at 0 °C, add borane-dimethyl sulfide complex (1.3 mmol).[3]
-
Reflux the mixture for 45 minutes with stirring.[3]
-
Cool the mixture to room temperature.[3]
-
Add a solution of 1-indanone (1.0 mmol) in THF (3.0 mL) dropwise via syringe pump over 2 hours.[3]
-
Continue stirring for an additional 2 hours at room temperature.[3]
-
Quench the reaction by adding 1 M aqueous HCl at 0 °C.[3]
-
Stir the mixture at room temperature for 30 minutes.[3]
-
Separate the aqueous layer and extract with diethyl ether.[3]
-
Combine the organic layers and wash successively with 1 M aqueous HCl, water, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by preparative thin-layer chromatography (TLC) or column chromatography to yield this compound.[3]
Visualization of the Synthetic Pathway
Caption: Asymmetric reduction of 1-indanone to this compound.
Spectral Data
A combination of spectroscopic techniques is used to confirm the identity and purity of this compound. Representative spectral data are summarized below.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the carbinol proton (CH-OH), and aliphatic protons of the five-membered ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbinol carbon, and the aliphatic carbons. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
Note: For detailed spectra, please refer to the references.[17][18][19]
Conclusion
This compound is a versatile and valuable chiral building block with significant applications in asymmetric synthesis and drug development. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory. The methodologies and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to confidently work with this important chemical entity.
References
- 1. This compound 99 697-64-3 [sigmaaldrich.com]
- 2. (R)-(−)-1-Indanol - R(−)-1-Hydroxyindan [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 697-64-3 Name: this compound [xixisys.com]
- 12. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (R)-(-)-1-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 1-茚醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound(697-64-3) 1H NMR spectrum [chemicalbook.com]
- 18. 1-INDANOL(6351-10-6) 1H NMR spectrum [chemicalbook.com]
- 19. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of (R)-(-)-1-Indanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Indanol
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 697-64-3), a crucial chiral building block in asymmetric synthesis and pharmaceutical development. Understanding its distinct spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings. This document moves beyond a simple data repository to offer insights into the causality of experimental choices and the interpretation of the resulting spectra, reflecting field-proven expertise.
Molecular Structure and Spectroscopic Overview
This compound is a secondary alcohol built upon an indane framework, with the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1] The molecule's stereocenter at the C1 position dictates its chiroptical properties, though standard NMR, IR, and MS techniques in achiral environments will not differentiate it from its (S)-enantiomer. The structural rigidity of the fused ring system and the presence of both aliphatic and aromatic regions give rise to a well-defined and interpretable spectroscopic profile.
Herein, we will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, which collectively provide an unambiguous fingerprint of the molecule.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The aromatic and aliphatic regions are clearly distinguished.
Table 1: ¹H NMR Data for 1-Indanol (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.55 - 7.20 | m | 4H | Ar-H |
| 5.25 | t | 1H | H-1 (CH-OH) |
| 3.05 | m | 1H | H-3 (one of CH₂) |
| 2.85 | m | 1H | H-3 (one of CH₂) |
| 2.50 | m | 1H | H-2 (one of CH₂) |
| 2.15 | s (broad) | 1H | -OH |
| 1.95 | m | 1H | H-2 (one of CH₂) |
Interpretation & Causality:
-
Aromatic Protons (7.55-7.20 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region, characteristic of aromatic systems. Their exact shifts and coupling patterns depend on their position relative to the fused aliphatic ring.
-
Carbinol Proton (H-1, ~5.25 ppm): The proton attached to the same carbon as the hydroxyl group (C1) is significantly deshielded by the adjacent oxygen atom, appearing as a triplet due to coupling with the two neighboring protons on C2.
-
Aliphatic Protons (1.95-3.05 ppm): The two pairs of diastereotopic methylene protons at the C2 and C3 positions give rise to complex multiplets. The protons at C3, being adjacent to the aromatic ring (benzylic), are further downfield than those at C2.
-
Hydroxyl Proton (~2.15 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[2]
Table 2: ¹³C NMR Data for 1-Indanol (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 145.01 | C-7a (Ar-C) |
| 143.16 | C-3a (Ar-C) |
| 128.03 | Ar-CH |
| 126.51 | Ar-CH |
| 124.69 | Ar-CH |
| 124.27 | Ar-CH |
| 75.98 | C-1 (CH-OH) |
| 35.58 | C-2 (CH₂) |
| 29.71 | C-3 (CH₂) |
Interpretation & Causality:
-
Aromatic Carbons (124-145 ppm): Six signals are observed in the aromatic region. Two are quaternary carbons (C-3a and C-7a) at the ring junction, appearing further downfield and with lower intensity. The other four are protonated aromatic carbons.[2]
-
Carbinol Carbon (C-1, ~75.98 ppm): The C1 carbon, directly bonded to the electronegative oxygen, is the most downfield signal in the aliphatic region.[2]
-
Aliphatic Carbons (29-36 ppm): The C2 and C3 methylene carbons are found in the typical aliphatic region of the spectrum. The benzylic C3 carbon is slightly deshielded compared to a standard aliphatic CH₂ group.[2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For 1-indanol, the key features are the hydroxyl and the aromatic C-H and C=C bonds.[3]
Table 3: Key IR Absorption Bands for 1-Indanol
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3350 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1600, ~1470 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1050 | Strong | C-O stretch | Secondary Alcohol |
| ~750 | Strong | C-H bend | Ortho-disubstituted Benzene |
Interpretation & Causality:
-
O-H Stretch (~3350 cm⁻¹): The most prominent feature is the broad, strong absorption band for the hydroxyl group. The broadening is a direct result of intermolecular hydrogen bonding, a key validation checkpoint for alcohols in the condensed phase.
-
C-H Stretches (2850-3100 cm⁻¹): The spectrum is bifurcated in this region. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the five-membered ring.
-
C-O Stretch (~1050 cm⁻¹): The strong band in the fingerprint region confirms the presence of a C-O single bond, characteristic of a secondary alcohol.[4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Table 4: Major Mass Spectrometry Peaks (Electron Ionization) for 1-Indanol
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 134 | ~40 | [M]⁺ (Molecular Ion) |
| 116 | ~100 | [M - H₂O]⁺ |
| 115 | ~50 | [M - H₂O - H]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation & Causality:
-
Molecular Ion ([M]⁺, m/z 134): The peak at m/z 134 corresponds to the intact molecule minus one electron, confirming the molecular weight of 134.18 g/mol .[5][6]
-
Base Peak ([M - H₂O]⁺, m/z 116): The most abundant fragment (base peak) results from the characteristic loss of a water molecule (18 Da) from the molecular ion. This is a classic fragmentation pathway for alcohols, driven by the formation of a stable indene radical cation.[5][6]
-
Tropylium Ion ([C₇H₇]⁺, m/z 91): The presence of a peak at m/z 91 is a common feature for compounds containing a benzyl group, corresponding to the highly stable tropylium cation.[5]
Experimental Methodologies
The trustworthiness of spectroscopic data is underpinned by robust and well-defined experimental protocols.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (~1024) and a longer relaxation delay (5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Introduce the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Ionization and Analysis: In the ion source, the sample is bombarded with a beam of electrons (standard energy of 70 eV) to induce ionization and fragmentation (Electron Ionization - EI). The resulting ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
References
A Technical Guide to the Chirality and Optical Rotation of 1-Indanol Enantiomers
This guide provides an in-depth exploration of the stereochemical properties of 1-Indanol, a crucial chiral building block in modern organic and medicinal chemistry. We will delve into the fundamental principles of its chirality, the empirical measurement of its optical activity, and the state-of-the-art methodologies for synthesizing and analyzing its enantiomerically pure forms. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chiral synthon.
The Stereochemical Landscape of 1-Indanol
1-Indanol possesses a single stereocenter at the C1 carbon, the site of the hydroxyl group. This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers, designated (R)-1-Indanol and (S)-1-Indanol according to the Cahn-Ingold-Prelog priority rules, are identical in most physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light and other chiral entities.
The rigid, bicyclic structure of 1-indanol makes it a valuable scaffold in asymmetric synthesis, often serving as a precursor to more complex chiral molecules, including key intermediates for pharmaceutical agents.[1]
Caption: Stereochemical representation of (S)- and (R)-1-Indanol enantiomers.
Optical Rotation: The Chiroptical Signature
The defining characteristic of enantiomers is their ability to rotate the plane of monochromatic polarized light in equal but opposite directions.[2] This phenomenon, known as optical activity, is quantified by measuring the specific rotation.[3]
-
Dextrorotatory (+) compounds rotate the plane of light clockwise.
-
Levorotatory (-) compounds rotate the plane of light counter-clockwise.[3][4]
For 1-indanol, the (S)-enantiomer is dextrorotatory, designated (+), while the (R)-enantiomer is levorotatory, designated (-). It is crucial to understand that the (R/S) designation is a systematic nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation.
Quantitative Data Presentation
The specific rotation values for the enantiomers of 1-indanol are well-established and serve as a primary benchmark for assessing enantiomeric purity.
| Enantiomer | CAS Number | Specific Rotation ([(\alpha)]) | Conditions |
| (S)-(+)-1-Indanol | 25501-32-0[5][6] | +30° | c = 2 in chloroform, at 20°C, using Sodium D-line (589 nm)[6] |
| (R)-(-)-1-Indanol | 697-64-3[7][8][9] | -29° | c = 2 in chloroform, at 30°C, using Sodium D-line (589 nm)[7][8][9] |
Note: Minor variations in reported values can occur due to differences in measurement temperature.
Experimental Protocol: Measurement of Specific Rotation
This protocol outlines the standard procedure for determining the specific rotation of a 1-indanol sample.
Objective: To measure the specific rotation of an enantiomerically enriched 1-indanol sample to determine its optical purity.
Instrumentation:
-
Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance
-
Polarimeter cell (1 dm path length)
Reagents:
-
1-Indanol sample
-
Chloroform (HPLC grade or equivalent high-purity solvent)
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of the 1-indanol sample and record the mass (m). Transfer the sample quantitatively to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill to the mark. This creates a concentration (c) of approximately 0.2 g/mL, or 2 g per 100 mL.
-
Instrument Calibration: Calibrate the polarimeter by running a blank measurement using a cell filled only with chloroform. The reading should be zeroed.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation ((\alpha)) in degrees. Take multiple readings and average them to ensure precision.
-
Calculation: Calculate the specific rotation using the formula: [ [\alpha]^T_\lambda = \frac{\alpha}{l \times c} ] Where:
-
(\alpha) = observed rotation (degrees)
-
= path length of the cell (in decimeters, dm; typically 1 dm)l -
= concentration of the solution (in g/mL)c
-
-
Enantiomeric Excess (e.e.) Calculation: Compare the measured specific rotation to the literature value for the pure enantiomer to calculate the optical purity, which is equivalent to the enantiomeric excess: [ e.e. (%) = \frac{[\alpha]{\text{observed}}}{[\alpha]{\text{max}}} \times 100 ]
Strategies for Obtaining Enantiopure 1-Indanol
The production of single-enantiomer 1-indanol typically starts from the achiral precursor, 1-indanone.[10][11] Two primary strategies are employed: direct asymmetric synthesis and resolution of a racemic mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. lookchem.com [lookchem.com]
- 6. (S)-(+)-1-Indanol | 25501-32-0 [chemicalbook.com]
- 7. (R)-(−)-1-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 99 697-64-3 [sigmaaldrich.com]
- 9. This compound | 697-64-3 [chemicalbook.com]
- 10. Indane - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of (R)-(-)-1-Indanol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-1-Indanol is a chiral secondary alcohol and a crucial intermediate in the synthesis of various pharmaceutical compounds and chiral ligands.[1][2] As a derivative of indane, its molecular structure features a bicyclic aromatic hydrocarbon framework fused to a five-membered ring bearing a hydroxyl group.[1][3] Understanding the solubility of this compound is a cornerstone for its application in synthetic chemistry, enabling rational solvent selection for reactions, enhancing purification strategies such as crystallization, and informing formulation development.
The solubility of a compound is not merely a physical constant but a complex interplay between the solute's and solvent's intrinsic properties. For this compound, this behavior is dictated by the balance between its non-polar indane backbone and the polar, hydrogen-bonding hydroxyl group. This guide provides a comprehensive analysis of this balance, synthesizes the available solubility data, presents a robust experimental protocol for its determination, and outlines the critical safety considerations for handling this compound.
Part 1: Theoretical Framework of this compound Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This is fundamentally governed by the polarity and intermolecular forces of both the solute (this compound) and the solvent.
-
This compound's Molecular Profile: The molecule possesses a dual nature. The rigid, bicyclic indane structure is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. Conversely, the hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents.[5]
-
Solvent Classification and Interaction:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Strong solute-solvent interactions are expected, leading to good solubility.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the indanol's -OH group, leading to moderate to good solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The non-polar indane backbone of the solute will favor these interactions, but the highly polar -OH group can limit overall solubility.[7]
-
The interplay of these forces is visualized in the diagram below.
References
- 1. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Indane - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Unlocking the Therapeutic Potential of the Indane Scaffold: A Technical Guide to Future Research on Substituted 1-Indanol Derivatives
Introduction: The 1-Indanol Core - A Privileged Scaffold in Medicinal Chemistry
The 1-indanol moiety, a bicyclic aromatic alcohol, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and stereochemical properties have made it a cornerstone in the development of several key therapeutic agents. This guide provides an in-depth exploration of potential research avenues for substituted 1-indanol derivatives, moving beyond their established roles to propose novel applications in neurodegenerative diseases, oncology, and infectious diseases. We will delve into the rationale behind these proposed research directions, supported by detailed experimental protocols and workflows, to empower researchers in drug discovery and development.
The significance of the 1-indanol core is exemplified by its presence in drugs like Rasagiline (Azilect®), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3][4][5] The (R)-N-propargyl-1-aminoindan structure of Rasagiline highlights the importance of stereochemistry and substitution on the indane ring for potent biological activity.[6] Furthermore, enantiomerically pure (1S, 2R)-1-amino-2-indanol is a critical intermediate in the synthesis of the HIV protease inhibitor Indinavir.[1] These examples underscore the versatility and therapeutic relevance of the 1-indanol framework.
This guide will explore three primary areas ripe for further investigation:
-
Neurodegenerative Diseases: Expanding beyond Parkinson's to multi-target ligands for Alzheimer's disease.
-
Oncology: Investigating novel derivatives as potent anticancer agents.
-
Infectious Diseases: Exploring the antimicrobial and antiviral potential of new 1-indanol-based compounds.
For each area, we will present the scientific rationale, propose synthetic strategies, and outline key biological assays for evaluation.
Part 1: Novel Multi-Target Ligands for Neurodegenerative Diseases
The current therapeutic landscape for neurodegenerative diseases like Alzheimer's is shifting from single-target drugs to multi-target-directed ligands (MTDLs) that can address the multifaceted nature of the disease.[7] The indanone core, the precursor to 1-indanol, is present in Donepezil, a leading acetylcholinesterase (AChE) inhibitor for Alzheimer's treatment.[8][9] This shared structural heritage suggests that substituted 1-indanol derivatives are prime candidates for the development of novel MTDLs.
Scientific Rationale
The pathophysiology of Alzheimer's disease involves cholinergic deficit, monoamine oxidase (MAO) dysregulation, and amyloid-beta (Aβ) aggregation.[7][10] Substituted 1-indanol derivatives offer a unique opportunity to design single molecules that can simultaneously inhibit both AChE and MAO enzymes. The 1-aminoindan metabolite of Rasagiline has shown neuroprotective properties independent of MAO inhibition, suggesting additional mechanisms of action that could be harnessed.[4][5]
Proposed Research Direction: Design and Synthesis of Dual AChE/MAO Inhibitors
We propose the synthesis of a library of 1-indanol derivatives bearing functionalities known to interact with the active sites of both AChE and MAO. The core idea is to leverage the 1-indanol scaffold as a central building block and append pharmacophores recognized by both enzymes.
Synthetic Workflow:
The synthesis will commence with the asymmetric reduction of a substituted 1-indanone to the corresponding chiral 1-indanol. This can be achieved through established chemical methods or more environmentally friendly biocatalytic approaches.[11][12][13]
Caption: Synthetic workflow for substituted 1-indanol derivatives.
Experimental Protocol: Asymmetric Reduction of 1-Indanone
This protocol describes a general procedure for the catalytic enantioselective borane reduction of 1-indanone.[14]
-
To a solution of (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.30 mmol) in anhydrous tetrahydrofuran (THF) (1.25 mL), add borane-dimethyl sulfide complex (1.3 mmol) at 0 °C.
-
Reflux the mixture for 45 minutes with stirring.
-
Cool the mixture to room temperature and add a solution of 1-indanone (1.0 mmol) in THF (3.0 mL) dropwise over 2 hours.
-
Continue stirring for an additional 2 hours at room temperature.
-
Quench the reaction by adding 1 M aqueous HCl at 0 °C and stir for 30 minutes at room temperature.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (TLC) to obtain (R)-1-indanol.[14]
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[14]
Biological Evaluation
The synthesized derivatives will be screened for their inhibitory activity against human AChE and MAO-A/B enzymes using established in vitro assays.
Quantitative Data: IC50 Values for Enzyme Inhibition
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Reference: Donepezil | Value from literature | - | - |
| Reference: Rasagiline | - | - | Value from literature |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Part 2: Substituted 1-Indanols as Novel Anticancer Agents
The indane and indanone scaffolds have demonstrated significant potential as anticancer agents.[10][15] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16] This provides a strong rationale for exploring substituted 1-indanols as a new class of antitumor compounds.
Scientific Rationale
Many anticancer drugs function by interacting with specific molecular targets, such as kinases or tubulin. The rigid, three-dimensional structure of 1-indanol derivatives makes them ideal candidates for designing inhibitors that can fit into the binding pockets of these targets with high specificity. Furthermore, the hydroxyl group and the aromatic ring of the 1-indanol core provide multiple points for chemical modification to optimize potency and selectivity.
Proposed Research Direction: Targeting Tubulin Polymerization
We propose the design and synthesis of 1-indanol derivatives that can inhibit tubulin polymerization, a validated target for cancer chemotherapy. The strategy involves introducing substituents that are known to interact with the colchicine binding site on tubulin.
Signaling Pathway: Induction of Apoptosis
Caption: Proposed mechanism of action for anticancer 1-indanol derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[16]
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 1-indanol derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[16]
Part 3: Exploring the Antimicrobial and Antiviral Potential
Indanol derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1] This broad-spectrum activity suggests that the 1-indanol scaffold can be a valuable starting point for the development of new anti-infective agents.
Scientific Rationale
The emergence of drug-resistant pathogens is a major global health threat, necessitating the discovery of novel antimicrobial and antiviral agents with new mechanisms of action. The unique structural features of 1-indanol derivatives may allow them to interact with novel microbial targets that are not exploited by current drugs.
Proposed Research Direction: Broad-Spectrum Antimicrobial Agents
We propose the synthesis and screening of a diverse library of substituted 1-indanol derivatives against a panel of clinically relevant bacteria and fungi. The goal is to identify lead compounds with potent and broad-spectrum antimicrobial activity.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the discovery of antimicrobial 1-indanol derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare a stock solution of each 1-indanol derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Outlook
Substituted 1-indanol derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. This guide has outlined several key research areas where the unique properties of the 1-indanol scaffold can be leveraged to address unmet medical needs in neurodegenerative diseases, oncology, and infectious diseases. The proposed synthetic strategies and biological evaluation protocols provide a solid framework for researchers to embark on these exciting avenues of investigation. Future research should also focus on elucidating the structure-activity relationships (SAR) for these novel derivatives to guide the rational design of more potent and selective compounds. The continued exploration of the 1-indanol chemical space is poised to yield the next generation of innovative medicines.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and neuroprotective properties of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
Strategic Asymmetric Reduction of 1-Indanone: A Guide to Synthesizing (R)-(-)-1-Indanol
An In-Depth Technical Guide for Drug Development Professionals
Abstract
(R)-(-)-1-Indanol is a pivotal chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the HIV protease inhibitor Indinavir. The stereochemical purity of this alcohol is paramount, making its enantioselective synthesis from the prochiral precursor, 1-indanone, a subject of intense research and industrial application. This technical guide provides an in-depth analysis of the core strategies employed for this critical transformation: transition metal-catalyzed asymmetric hydrogenation, organocatalytic reduction, and biocatalysis. We will dissect the mechanistic underpinnings of each methodology, present field-proven experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic route.
Introduction: The Strategic Importance of this compound
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] this compound, a secondary aromatic alcohol derived from this scaffold, serves as a versatile chiral synthon.[3][4] Its significance is underscored by its role as a precursor to cis-1-amino-2-indanol, a foundational component in the synthesis of Indinavir.[1] Achieving high enantiomeric excess (ee) is not merely an academic exercise but a critical quality attribute that directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API).
The asymmetric reduction of 1-indanone presents a classic challenge in stereoselective synthesis. The primary methodologies to achieve this can be broadly categorized into three pillars, each with distinct advantages and operational considerations. This guide will explore these pillars to provide a comprehensive operational playbook.
Core Methodologies for Asymmetric Reduction
The selection of a synthetic strategy depends on factors including desired scale, cost, available equipment, and required enantiopurity. Here, we detail the most robust and widely adopted methods.
Transition Metal Catalysis: Asymmetric Hydrogenation & Transfer Hydrogenation
Catalytic asymmetric hydrogenation and transfer hydrogenation, pioneered by Noyori and others, represent some of the most efficient methods for reducing ketones.[5][6] These reactions utilize chiral ruthenium (Ru) complexes, which operate at very low catalyst loadings (high substrate-to-catalyst ratios) to deliver products with exceptional enantioselectivity.[5]
Mechanistic Insights: The Noyori-Type Reduction
The efficacy of these catalysts stems from a "metal-ligand bifunctional" mechanism.[5] The catalyst, typically a complex of Ruthenium with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), does not operate through a classic inner-sphere hydride transfer from the metal center. Instead, it facilitates a concerted, outer-sphere transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand of the catalyst to the ketone's carbonyl group via a six-membered pericyclic transition state.[7][8] This elegant mechanism avoids direct substrate-to-metal binding, contributing to the high turnover frequencies.
The choice of ligand chirality dictates the stereochemical outcome. For instance, a catalyst bearing an (S,S)-diamine ligand will typically yield the (R)-alcohol from acetophenone and related ketones.[7]
Figure 1: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (ATH)
A highly practical variant is Asymmetric Transfer Hydrogenation (ATH), which avoids the need for high-pressure hydrogen gas.[9] Instead, it uses readily available hydrogen donors like a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[9][10][11] Chiral Ru(II) complexes, particularly those of the type RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine), are exceptionally effective for this transformation.[8][11]
Table 1: Performance of Transition Metal Catalysts in Ketone Reduction
| Catalyst System | Substrate | H₂ Source | S/C Ratio | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| RuCl₂[(R)-BINAP] | Acetylacetone | H₂ (1100 psi) | 1000:1 | 30 | High | >95 | [6] |
| (S,S)-TsDPEN-Ru | 4-Chromanone | H₂ (10 atm) | 1000:1 | RT | Quant. | 97 (S) | [11] |
| Ferrocene-Ru-Diamine | Aryl Ketones | HCOOH/NEt₃ | up to 4000:1 | 40 | >95 | >99 | [12] |
| Chiral Ru(II)-NNN | Prochiral Ketones | Isopropanol | 200:1 | 82 | >90 | >98 |[13] |
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of organocatalysis, providing a powerful metal-free method for the enantioselective reduction of a wide range of ketones.[14][15][16] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), in the presence of a stoichiometric borane source such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[15][17]
Mechanistic Insights: A Lewis Acid-Base Cascade
The mechanism relies on a precisely orchestrated Lewis acid-base interaction.[14][18]
-
Activation: The borane source (Lewis acid) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[14][18]
-
Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis acidic endocyclic boron atom. The catalyst's chiral framework directs the ketone to bind in a sterically favored orientation.
-
Hydride Transfer: The activated external borane then delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[14] This intramolecular-like transfer ensures high fidelity in stereochemical communication.
-
Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to re-enter the catalytic cycle. A final aqueous workup hydrolyzes the alkoxyborane to yield the chiral alcohol.[14]
Recent studies suggest that while steric repulsion has long been the accepted model for enantiodiscrimination, attractive London dispersion forces between the catalyst and substrate play a crucial, if not dominant, role.[19]
Figure 2: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.
Biocatalysis: The Precision of Alcohol Dehydrogenases (ADHs)
Biocatalysis offers an environmentally friendly and often exceptionally selective alternative to traditional chemical methods.[20][21] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reversible reduction of ketones to alcohols with remarkable stereoselectivity.[22][23][24]
Mechanistic Insights: The Role of the Cofactor
ADHs rely on a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH, as the hydride source.[22] The enzyme's three-dimensional active site precisely orients both the ketone substrate and the cofactor, ensuring hydride delivery to only one of the two enantiotopic faces of the carbonyl group. This results in the formation of a single enantiomer of the alcohol product.[21]
A critical aspect of practical biocatalysis is cofactor regeneration. As the cofactor is consumed in the reaction, it must be continuously regenerated to its active (reduced) form for the reaction to proceed with only a catalytic amount of the expensive cofactor. A common and effective strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol, such as isopropanol, is added to the reaction mixture. A second dehydrogenase (or the same one, if it has broad substrate specificity) oxidizes the isopropanol to acetone, which in turn reduces NAD⁺ back to NADH.[23]
Table 2: Performance of Biocatalysts in Ketone Reduction
| Biocatalyst | Substrate | Cofactor System | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| A. aromaticum PEDH | Acetophenones | NADH (Isopropanol) | High | >99 (S) | [23] |
| Plant Tissues (e.g., Carrot) | Acetophenone | Endogenous | ~80 | ~98 (R or S) | [25] |
| Engineered ADH | Tetrahydrothiophene-3-one | NADPH | High | Exclusive | [26] |
| ADH from B. cereus | Diverse Ketones | NADH (Glycerol) | Good to Excellent | High |[21] |
Validated Experimental Protocols
The following protocols provide a starting point for laboratory synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Asymmetric Reduction of 1-Indanone via CBS Catalysis
This protocol is adapted from established procedures for CBS reductions.[14][27]
-
Setup: To a flame-dried, nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 equiv).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 6.0 mL, 60 mmol, 1.2 equiv) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 1-indanone (6.61 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 1 hour using a syringe pump.
-
Reaction: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes). Upon completion (typically 1-2 hours), the reaction is quenched.
-
Quenching & Workup: Slowly and carefully add methanol (20 mL) dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Remove the solvent under reduced pressure. Add 1 N HCl (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Accurate determination of enantiomeric excess is critical for validating the success of an asymmetric synthesis.[28][29]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified 1-indanol product in the mobile phase (e.g., n-Hexane/Isopropanol). Prepare a similar solution of racemic 1-indanol as a reference standard. Filter all solutions through a 0.45 µm syringe filter.[28]
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject the reaction product sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Figure 3: Standard workflow for the determination of enantiomeric excess by chiral HPLC.
Comparative Analysis and Future Outlook
| Feature | Transition Metal Catalysis | CBS Organocatalysis | Biocatalysis (ADHs) |
| Selectivity | Excellent (>99% ee) | Very Good to Excellent (>95% ee) | Typically Excellent (>99% ee) |
| Activity | Very High (S/C up to 4000+) | Moderate (Typically 5-10 mol%) | Variable, can be very high |
| Conditions | Mild to moderate T, can require H₂ pressure | Low temperatures (-78 to 0 °C) | Ambient T and pressure, aqueous media |
| Reagents | H₂ gas or H-donors | Stoichiometric, air/moisture-sensitive boranes | Benign (e.g., isopropanol), aqueous buffers |
| Cost | High initial catalyst cost, but low loading | Moderate catalyst cost, borane cost is a factor | Enzyme cost can be high, but processes are green |
| Scalability | Well-established for large-scale processes | Scalable, but requires cryogenic conditions | Increasingly scalable, process optimization is key |
The asymmetric reduction of 1-indanone to this compound is a well-developed field with several robust and high-performing methodologies.
-
Transition metal catalysis offers unparalleled efficiency and is often the method of choice for large-scale industrial production, particularly via asymmetric transfer hydrogenation which avoids high-pressure H₂.
-
CBS reduction remains a powerful and predictable tool for laboratory-scale synthesis, providing excellent enantioselectivity without the need for transition metals.
-
Biocatalysis represents the frontier of green chemistry. With the advent of protein engineering and directed evolution, the substrate scope and robustness of ADHs are continuously expanding, making them an increasingly viable and attractive option for industrial synthesis.
The choice of method will ultimately be dictated by the specific constraints and goals of the project. For drug development professionals, a thorough understanding of the mechanistic nuances and practical considerations of each approach is essential for the efficient and successful synthesis of this critical chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones | Semantic Scholar [semanticscholar.org]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound synthesis - chemicalbook [chemicalbook.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Methodological & Application
The (R)-(-)-1-Indanol Scaffold: A Powerful Platform for Asymmetric Synthesis
Introduction: The Architectural Advantage of Rigidity in Chiral Auxiliaries
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone technology.[1] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a substrate to direct a chemical transformation with high diastereoselectivity.[2] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert powerful stereochemical control, and be readily cleaved and recovered without racemization.[3]
Among the pantheon of successful chiral auxiliaries, those derived from the rigid indane backbone have proven exceptionally effective. The constrained bicyclic framework of 1-indanol and its derivatives provides a well-defined and predictable steric environment, minimizing conformational ambiguity and leading to high levels of stereocontrol.[4] This guide provides a detailed exploration of the (R)-(-)-1-indanol scaffold as a chiral auxiliary, with a primary focus on its most prominent and powerful application: the oxazolidinone derived from (1R,2S)-1-amino-2-indanol in diastereoselective aldol reactions.
While this compound itself can be envisioned as a chiral auxiliary through the formation of chiral esters or ethers for reactions like Diels-Alder cycloadditions or enolate alkylations, the literature overwhelmingly highlights the superior performance and broader applicability of its amino-derivative. This guide will therefore focus on the well-established and highly effective protocols involving the (1R,2S)-1-amino-2-indanol-derived auxiliary, a direct and versatile synthetic product of this compound.
From Precursor to Powerhouse: The Aminoindanol-Derived Oxazolidinone
The journey from the chiral alcohol this compound to a highly effective chiral auxiliary involves its conversion to the corresponding cis-amino alcohol, (1R,2S)-1-amino-2-indanol. This transformation unlocks the potential to form a chiral oxazolidinone, a motif popularized by David Evans that has become a benchmark in asymmetric synthesis.[5][6] The rigid fusion of the indane framework to the oxazolidinone ring creates a uniquely effective chiral controller.[4]
Caption: Synthetic progression from this compound to the oxazolidinone auxiliary.
Application Focus: Diastereoselective Evans-Type Aldol Reaction
One of the most powerful applications of the indanol-derived chiral auxiliary is in the boron-mediated syn-aldol reaction.[4] This reaction allows for the construction of chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals.[4] The overall workflow involves three key stages: attachment of the auxiliary, the diastereoselective aldol reaction, and cleavage of the auxiliary.
Caption: General workflow for the indanol-auxiliary-mediated aldol reaction.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The high diastereoselectivity of the reaction is rationalized by the Zimmerman-Traxler transition state model.[4] The N-acyloxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base to form a rigid, planar (Z)-enolate.[4] This enolate then reacts with an aldehyde via a six-membered chair-like transition state. The bulky, fused indanyl group of the auxiliary effectively shields one face of the enolate, compelling the aldehyde to approach from the less sterically encumbered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.[4]
Caption: Simplified Zimmerman-Traxler transition state for the aldol reaction.
Performance Data
The oxazolidinone derived from (1S,2R)-cis-aminoindanol consistently delivers exceptional levels of diastereoselectivity, often exceeding those of traditional Evans auxiliaries derived from amino acids like L-valine and L-phenylalanine.[5]
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 |
| Propionaldehyde | >99% | 78 |
| p-Tolualdehyde | >99% | 82 |
| Data sourced from studies by Ghosh et al.[5] |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of the (1R,2S)-1-amino-2-indanol derived chiral auxiliary in a diastereoselective aldol reaction.
Protocol 1: Synthesis of the Chiral Oxazolidinone
This protocol details the cyclization of (1R,2S)-1-amino-2-indanol to form the core oxazolidinone structure.
Materials:
-
(1R,2S)-1-amino-2-indanol (1.0 eq)
-
Disuccinimidyl carbonate (DSC) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (1R,2S)-1-amino-2-indanol in anhydrous acetonitrile (to a concentration of approx. 0.2 M).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash chromatography on silica gel.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
This protocol describes the attachment of a propionyl group, which will serve as the enolate precursor.
Materials:
-
Chiral oxazolidinone from Protocol 1 (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve the chiral oxazolidinone in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. Stir the solution for 30 minutes at -78 °C.[4]
-
Add propionyl chloride dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.[4]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash chromatography.
Protocol 3: Boron-Mediated Diastereoselective Aldol Reaction
This is the key stereodifferentiating step where the enolate of the N-acyl oxazolidinone reacts with an aldehyde.
Materials:
-
N-Propionyl oxazolidinone from Protocol 2 (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.2 eq)
-
pH 7 Phosphate buffer, Methanol, 30% Hydrogen peroxide
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM (approx. 0.1 M) under an inert atmosphere and cool to 0 °C.
-
Add di-n-butylboron triflate dropwise, followed by the slow addition of DIPEA.[4]
-
Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.
-
Cool the reaction to -78 °C.
-
Add the aldehyde, dissolved in a small amount of cold DCM, dropwise over 10 minutes.[4]
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide (in a 1:3:1 ratio by volume relative to the buffer).[4]
-
Stir the biphasic mixture vigorously for at least 1 hour at 0 °C to break down the boron intermediates.
-
Allow the mixture to warm to room temperature, then separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the aldol adduct by flash chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol liberates the final β-hydroxy acid and allows for the recovery of the valuable chiral auxiliary.
Materials:
-
Aldol adduct from Protocol 3 (1.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 v/v)
-
Lithium hydroxide (LiOH)
-
30% aqueous Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (3:1 v/v) and cool to 0 °C.
-
Add an aqueous solution of lithium hydroxide followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[5]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C and stirring for 20 minutes.[4]
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous layer with diethyl ether or ethyl acetate (3x) to extract the now-liberated (1R,2S)-1-amino-2-indanol auxiliary. The combined organic layers can be dried and concentrated for recovery.[4]
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the desired β-hydroxy carboxylic acid.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Conclusion: A Versatile and Reliable Tool for Asymmetric Synthesis
The this compound scaffold, particularly through its readily accessible derivative (1R,2S)-1-amino-2-indanol, provides a powerful and reliable platform for asymmetric synthesis. The rigid, conformationally constrained nature of the indane backbone translates into exceptional levels of stereocontrol in key carbon-carbon bond-forming reactions. The oxazolidinone auxiliary derived from this scaffold has demonstrated performance that is not only comparable but often superior to traditional Evans auxiliaries, making it an invaluable tool for researchers, scientists, and drug development professionals. The straightforward protocols for its attachment, use in asymmetric transformations, and subsequent cleavage and recovery underscore its practical utility in the synthesis of complex, enantiomerically pure molecules.
References
Application Notes & Protocols: The Strategic Role of (R)-(-)-1-Indanol in Stereoselective Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity.[1][2] Chiral molecules, particularly active pharmaceutical ingredients (APIs), often exhibit stereospecific interactions with biological targets, where one enantiomer provides the therapeutic benefit while the other may be inactive or even harmful.[2] (R)-(-)-1-Indanol and its derivatives have emerged as powerful tools in the synthetic chemist's arsenal for enforcing stereochemical control. Its rigid, bicyclic indane framework provides a well-defined steric environment, making it an exceptional chiral building block and a precursor to highly effective chiral auxiliaries and ligands.[3][4] This guide elucidates the strategic application of this compound in pharmaceutical synthesis, focusing on its pivotal role in the production of key drug intermediates. We will dissect the mechanistic underpinnings of its stereodirecting influence and provide detailed, field-proven protocols for its application, with a primary focus on the synthesis of the HIV protease inhibitor, Indinavir.
The Indanol Scaffold: A Foundation for Asymmetric Control
The efficacy of a chiral auxiliary or ligand is fundamentally tied to its structural characteristics.[5] The indanol scaffold is particularly advantageous due to its conformational rigidity. Unlike flexible acyclic systems, the fused five- and six-membered rings of the indane structure drastically limit bond rotation, creating a predictable and sterically demanding chemical environment. This inherent rigidity is the cornerstone of its ability to influence the stereochemical outcome of a reaction, as it allows for effective shielding of one face of a reactive intermediate, thereby directing the approach of incoming reagents.[3][6]
The most prominent application of the indanol scaffold is realized through its conversion to cis-1-amino-2-indanol. This 1,2-amino alcohol is a versatile precursor for a variety of chiral auxiliaries and ligands used in transformations such as asymmetric reductions, alkylations, and aldol reactions.[4][7]
Core Application: Synthesis of the Indinavir Intermediate
Indinavir (marketed as Crixivan®) is a potent HIV-1 protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART).[8] The molecule possesses five chiral centers, and its therapeutic efficacy is exclusive to a single stereoisomer.[4] A key chiral building block for its synthesis is (1S,2R)-1-amino-2-indanol, an intermediate directly derivable from the (R)-indanol family.[9][10]
Synthetic Strategy Overview
A practical and efficient synthesis of (1S,2R)-1-amino-2-indanol can be achieved from D-(R)-phenylalanine or through the enzymatic resolution of a racemic intermediate.[9] A common pathway involves the intramolecular Friedel-Crafts acylation to form a chiral indanone, which is then converted to the desired amino alcohol. The critical step is the diastereoselective reduction of an oxime intermediate, which establishes the correct cis stereochemistry between the amino and hydroxyl groups.
The general workflow is depicted below:
Caption: Synthetic workflow for the key Indinavir intermediate.
Protocol: Diastereoselective Reduction of (R)-2-Hydroxy-1-indanone Oxime
This protocol outlines the conversion of the chiral indanone intermediate to the final aminoindanol, a critical step that defines the stereochemistry of two adjacent chiral centers.[9]
Materials:
-
(R)-2-Hydroxy-1-indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C) or Palladium black
-
Methanol (MeOH)
-
Hydrobromic acid (HBr)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
Step 1: Oxime Formation
-
To a round-bottom flask, add (R)-2-hydroxy-1-indanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the oxime product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.
-
Causality & Rationale: The conversion of the ketone to an oxime is a necessary intermediate step for the introduction of the amine group via reduction. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
Step 2: Diastereoselective Hydrogenation
-
Place the crude oxime from Step 1 into a suitable hydrogenation vessel.
-
Add the catalyst, such as 10% Pd/C (5-10 mol%) or Pd black.
-
Add methanol as the solvent, along with a stoichiometric amount of hydrobromic acid (HBr). The acid is crucial for selectivity.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this depends on the apparatus) and agitate vigorously at room temperature.
-
The reaction can take several hours to days. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield pure (1S,2R)-1-amino-2-indanol.
-
Causality & Rationale: The stereochemical outcome of the reduction is highly dependent on the catalyst and conditions. The palladium catalyst facilitates the addition of hydrogen across the C=N bond. The presence of acid is thought to protonate the hydroxyl group, which then coordinates to the catalyst surface. This coordination directs the delivery of hydrogen from one face, preferentially forming the desired cis-amino alcohol diastereomer.[11] The rigid indanone skeleton prevents free rotation, ensuring a high degree of stereocontrol.
Application in Catalysis: The CBS Reduction
Beyond serving as a stoichiometric building block, derivatives of indanol are instrumental in catalytic asymmetric synthesis. (1R,2S)-1-amino-2-indanol is a precursor to a highly effective catalyst for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.[12]
Mechanism of Stereoselection
The aminoindanol reacts with a borane source (e.g., borane-THF complex) to form a rigid oxazaborolidine catalyst. The ketone substrate coordinates to the Lewis acidic boron atom of the catalyst. The bulky indanyl group sterically blocks one face of the ketone, forcing the borane reducing agent to deliver a hydride to the less hindered face, resulting in a predictable and highly enantioselective reduction.
Caption: Catalytic cycle for the indanol-derived CBS reduction.
General Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a general method for the enantioselective reduction of a prochiral ketone using an in situ generated CBS catalyst derived from (1R,2S)-1-amino-2-indanol.[12]
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add (1R,2S)-1-amino-2-indanol (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (0.2 eq) dropwise. Hydrogen gas will evolve. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.
-
Simultaneously or subsequently, add the stoichiometric amount of BH₃·THF solution (1.0-1.2 eq) dropwise, maintaining the reaction temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by slowly adding methanol at 0 °C, followed by 1 M HCl.
-
Stir for 30 minutes, then extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting (R)-1-phenylethanol by column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Performance Data
The CBS reduction using indanol-derived catalysts provides excellent enantioselectivity for a wide range of ketones.
| Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Acetophenone | R | 91-98 | 91-98 | [12] |
| Propiophenone | R | ~95 | ~97 | [12] |
| α-Tetralone | R | >90 | >95 | [12] |
Conclusion
This compound is more than a simple chiral alcohol; it is a strategic precursor to a class of powerful stereodirecting agents. Its rigid conformational structure is the key to its utility, enabling the synthesis of complex chiral molecules like Indinavir with high fidelity.[4][9] Whether used stoichiometrically as a building block or catalytically as a ligand precursor, the indanol scaffold provides a reliable and effective platform for asymmetric synthesis. The protocols and principles outlined in this guide demonstrate its indispensable role in modern pharmaceutical development, empowering scientists to construct chiral APIs with the precision required for safe and effective therapies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
The Versatile Virtuoso: A Technical Guide to (R)-(-)-1-Indanol in Asymmetric Synthesis
Abstract
In the landscape of asymmetric synthesis, the pursuit of efficient, selective, and versatile chiral molecules is a perpetual endeavor. Among the pantheon of privileged structures, (R)-(-)-1-Indanol has emerged as a cornerstone, not merely as a chiral building block but as a versatile precursor to a host of powerful catalysts and auxiliaries. Its rigid, bicyclic framework provides a well-defined stereochemical environment, enabling high levels of enantiocontrol in a diverse array of chemical transformations. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound, complete with field-proven insights, detailed experimental protocols, and mechanistic rationale to empower its effective implementation in the laboratory.
Introduction: The Strategic Importance of the Indanol Scaffold
This compound, a readily available chiral secondary alcohol, owes its prominence in asymmetric synthesis to its unique structural features. The fusion of an aromatic ring with a five-membered cycloalkanol ring creates a rigid and conformationally constrained scaffold. This rigidity is paramount, as it minimizes conformational ambiguity in transition states, leading to more predictable and higher levels of stereochemical induction. This guide will navigate the multifaceted roles of this compound, dissecting its application as a foundational element for catalysts, a transient director of stereochemistry, and an integral component of complex chiral molecules.
Asymmetric Reduction of Ketones: The Corey-Itsuno Reduction
One of the most celebrated applications stemming from this compound is its indirect role in the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction of prochiral ketones.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst, which can be prepared from the corresponding amino alcohol derived from this compound, to achieve the enantioselective reduction of ketones to chiral secondary alcohols with high yields and enantiomeric excesses.[1][3]
Mechanistic Rationale: The Power of Pre-organization
The efficacy of the CBS reduction lies in the formation of a catalyst-borane complex that pre-organizes the ketone substrate for a highly facial-selective hydride transfer.[1] The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.[1] This Lewis acidic boron then coordinates to the ketone's carbonyl oxygen, positioning the ketone for an intramolecular hydride delivery from the coordinated borane to one of the two enantiotopic faces of the carbonyl group.[3] The rigid chiral scaffold of the catalyst dictates the trajectory of the hydride transfer, thereby ensuring high enantioselectivity.[3]
Diagram 1: Catalytic Cycle of the Corey-Itsuno Reduction
Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a typical procedure for the asymmetric reduction of acetophenone using an in-situ generated oxazaborolidine catalyst derived from (1R,2S)-1-amino-2-indanol.
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (1R,2S)-1-amino-2-indanol (0.1 mmol) in anhydrous THF (2 mL). Cool the solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (0.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Ketone Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add the acetophenone solution dropwise to the catalyst solution at 0 °C.
-
Reduction: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
The Indanol Scaffold as a Chiral Auxiliary
The derivative, (1R,2S)-1-amino-2-indanol, serves as a powerful chiral auxiliary, temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] Its rigid bicyclic structure provides a well-defined steric environment that effectively shields one face of a reactive intermediate.[1]
Diastereoselective Aldol Reactions
In a manner analogous to Evans' oxazolidinone auxiliaries, those derived from (1R,2S)-1-amino-2-indanol are highly effective in controlling the stereochemistry of aldol reactions.[1][5] The process involves the formation of a chiral N-acyloxazolidinone, which upon treatment with a Lewis acid and a hindered base, generates a rigid (Z)-enolate. This enolate then reacts with an aldehyde via a Zimmerman-Traxler-type transition state, with the bulky indanyl group directing the aldehyde to approach from the less hindered face, thus establishing two new contiguous stereocenters with high diastereoselectivity.[1]
Diagram 2: General Workflow for Indanol-Auxiliary Mediated Aldol Reaction
Caption: Workflow for an indanol-auxiliary mediated aldol reaction.
Asymmetric Diels-Alder Reactions
Acrylate esters of cis-1-arylsulfonamido-2-indanols, derived from (1R,2S)-1-amino-2-indanol, have proven to be highly effective chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions.[2] These reactions proceed with complete endo-selectivity and high diastereoselectivity, yielding enantiomerically enriched cycloadducts.[2] A key advantage is the mild conditions required for the removal of the auxiliary, which can often be recovered in high yield without loss of optical purity.[2]
Protocol: Synthesis and Application of an Indanol-Derived Oxazolidinone Auxiliary for an Aldol Reaction
Part A: Synthesis of the Oxazolidinone Auxiliary
-
To a stirred solution of (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C and add disuccinimidyl carbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Purify the product by standard workup and chromatography.
Part B: N-Acylation
-
To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.
-
Quench with saturated aqueous ammonium chloride and perform an extractive workup. Purify by chromatography.
Part C: Diastereoselective Aldol Reaction
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C.
-
Add diisopropylethylamine (1.5 eq) followed by dibutylboron triflate (1.2 eq). Stir for 30 minutes.
-
Cool the mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir for 2-4 hours at -78 °C, then warm to 0 °C for 1 hour.
-
Quench with a pH 7 phosphate buffer and perform an extractive workup. Purify the aldol adduct by chromatography.
Part D: Auxiliary Cleavage
-
Dissolve the aldol adduct in a mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir at room temperature for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract with an organic solvent to isolate the chiral β-hydroxy carboxylic acid.
Precursor to Privileged Chiral Ligands
The rigid backbone and stereodefined functional groups of (1R,2S)-1-amino-2-indanol make it an excellent scaffold for the synthesis of a variety of chiral ligands for asymmetric catalysis.[6][7] These ligands have found widespread use in transition metal-catalyzed reactions, often inducing high levels of enantioselectivity.
Phosphine-Oxazoline (PHOX) Ligands
Phosphine-oxazoline (PHOX) ligands are a prominent class of P,N-chelating ligands that have demonstrated remarkable efficacy in a range of asymmetric transformations, including palladium-catalyzed allylic alkylations.[6][8] The synthesis is modular, typically involving the coupling of a phosphine moiety to an oxazoline ring derived from an amino alcohol like (1R,2S)-1-amino-2-indanol.[7][8]
Protocol: General Synthesis of an Indanol-Derived PHOX Ligand
Materials:
-
(1R,2S)-1-amino-2-indanol
-
2-(Diphenylphosphino)benzoic acid
-
Peptide coupling reagent (e.g., PyBOP) or Thionyl chloride
-
Dehydrating agent (e.g., Methanesulfonyl chloride)
-
Base (e.g., Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Amide Formation: Couple 2-(diphenylphosphino)benzoic acid with (1R,2S)-1-amino-2-indanol using a peptide coupling reagent in the presence of a base in anhydrous DCM. Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with the aminoindanol.
-
Oxazoline Ring Formation: Treat the resulting amide with a dehydrating agent and a base in anhydrous DCM to facilitate cyclization to the oxazoline ring.
-
Purification: After an aqueous workup, purify the crude PHOX ligand by column chromatography on silica gel.
| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | ee (%) | Reference |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Indanol-PHOX | (E)-1,3-Diphenylallyl acetate | High | >95 | [7] |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (1R,2S)-1-amino-2-indanol | Acetophenone | High | >98 | [6] |
| Diels-Alder Reaction | Et₂AlCl / Indanol-derived auxiliary | Acrylate and Cyclopentadiene | High | >95 (de) | [2] |
This compound as a Chiral Building Block
Beyond its role in catalysis, this compound and its derivatives are valuable chiral building blocks, or "chiral pool" starting materials, for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals.[9][10]
Synthesis of Indinavir
(1S,2R)-1-amino-2-indanol, which can be synthesized from 1-indanone, is a key chiral intermediate in the synthesis of Indinavir, a potent HIV protease inhibitor.[11][12] The synthesis of this crucial intermediate often involves stereoselective reduction steps where the chirality ultimately traces back to precursors related to indanol.[11]
Synthesis of Rasagiline
(R)-1-Aminoindan, the precursor to the anti-Parkinson's drug Rasagiline, can be synthesized from this compound.[13][14] A common synthetic route involves the conversion of the indanol to the corresponding amine with retention of stereochemistry, followed by alkylation with propargyl chloride.[14]
Diagram 3: Retrosynthetic Analysis of Rasagiline from (R)-1-Indanol
Caption: Retrosynthetic pathway for Rasagiline.
Conclusion
This compound stands as a testament to the power of a well-chosen chiral scaffold in asymmetric synthesis. Its rigid framework and the stereochemical information encoded within it have been leveraged to develop highly effective catalysts for reductions, versatile chiral auxiliaries for carbon-carbon bond-forming reactions, and as a reliable starting point for the synthesis of complex chiral molecules of medicinal importance. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists seeking to harness the synthetic potential of this remarkable molecule, fostering further innovation in the art and science of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 9. Chiral auxiliary! | PPTX [slideshare.net]
- 10. scilit.com [scilit.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 13. benchchem.com [benchchem.com]
- 14. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
Experimental setup for the kinetic resolution of 1-Indanol
An Application Guide to the Kinetic Resolution of 1-Indanol: Methodologies and Protocols
Introduction: The Significance of Chiral 1-Indanol
In the landscape of pharmaceutical synthesis and materials science, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and physiological effects. 1-Indanol, a versatile chemical intermediate, is a prime example of a compound whose utility is unlocked upon separation into its individual enantiomers.[1] Enantiomerically pure (R)- and (S)-1-indanol are crucial building blocks for a range of molecules, including antiviral agents and chiral ligands for asymmetric catalysis.
Kinetic resolution is a powerful and practical strategy for isolating enantiomers from a racemic mixture.[2][3] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster, converting it into a new product, while the slower-reacting enantiomer remains largely unreacted. This process allows for the separation of the enantioenriched starting material from the newly formed product.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the kinetic resolution of racemic 1-indanol. We will explore two of the most effective and widely adopted methodologies: enzymatic resolution using lipases and chemical resolution using chiral 4-(dimethylamino)pyridine (DMAP) derivatives. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Methodology 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Biocatalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Lipases, a class of hydrolase enzymes, are particularly effective for the kinetic resolution of secondary alcohols like 1-indanol due to their chiral active sites.[4][5]
Principle of Resolution
The lipase selectively recognizes and catalyzes the acylation of one enantiomer of 1-indanol at a much higher rate than the other. For 1-indanol, lipases typically acylate the (R)-enantiomer preferentially, leaving the (S)-enantiomer as the unreacted alcohol.
rac-(R,S)-1-Indanol + Acyl Donor --(Lipase)--> (R)-1-Indanyl Acetate + (S)-1-Indanol
The key to a successful resolution is the irreversibility of the acylation step. Using an acyl donor like vinyl acetate ensures this; after the acetyl group is transferred to the alcohol, the resulting vinyl alcohol byproduct rapidly tautomerizes to acetaldehyde, a stable and volatile aldehyde, which drives the reaction forward.[6]
Causality Behind Experimental Choices
-
Enzyme Selection: The choice of lipase is critical and often substrate-dependent. Commercially available lipases such as Amano Lipase AK from Pseudomonas fluorescens and lipases from Candida rugosa have demonstrated high enantioselectivity in the acylation of 1-indanol.[7][8][9][10] Immobilizing the lipase on a solid support can significantly improve its stability, reusability, and ease of separation from the reaction mixture.[8][9][11]
-
Solvent System: The reaction is performed in a non-polar, anhydrous organic solvent like hexane or toluene.[6] This environment is crucial as it prevents the hydrolysis of the ester product and maintains the essential layer of water around the enzyme required for its catalytic activity without dissolving it.
-
Temperature Control: Lipase activity and selectivity are temperature-dependent. Reactions are typically run at or slightly above room temperature (e.g., 30-40 °C).[4] While higher temperatures can increase reaction rates, they may also decrease the enzyme's stability and enantioselectivity.
Experimental Workflow: Enzymatic Resolution
Detailed Protocol: Lipase-Catalyzed Resolution of (±)-1-Indanol
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-indanol (e.g., 1.0 g, 7.45 mmol).
-
Reagent Addition: Add the immobilized lipase (e.g., Amano Lipase AK, 10-20% by weight of the substrate, 100-200 mg). [4]3. Solvent Addition: Add anhydrous hexane (e.g., 40 mL) to achieve a substrate concentration of approximately 0.2 M.
-
Initiation: Begin stirring and allow the mixture to equilibrate at the desired temperature (e.g., 30 °C). Add vinyl acetate (e.g., 1.5 equivalents, ~1.0 mL, 11.18 mmol).
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica in a pipette to remove the enzyme and analyze by chiral HPLC or GC (see Section 3). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, remove the immobilized lipase by vacuum filtration, washing the enzyme with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-1-indanol and (R)-1-indanyl acetate can be separated by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Methodology 2: Chemical Kinetic Resolution via Chiral DMAP Catalysts
While enzymatic methods are powerful, chemical catalysis offers a complementary approach that can provide access to the opposite enantiomer or succeed where enzymes fail. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) are exceptionally potent nucleophilic catalysts for acyl-transfer reactions and have been developed for the highly selective kinetic resolution of secondary alcohols. [2][12][13]
Principle of Resolution
The mechanism involves the formation of a highly reactive chiral N-acylpyridinium intermediate upon reaction of the chiral DMAP catalyst with an acylating agent (e.g., acetic anhydride). [14]This chiral intermediate then preferentially acylates one enantiomer of 1-indanol over the other. The catalyst is regenerated, allowing it to re-enter the catalytic cycle. The use of a stoichiometric, non-nucleophilic base is required to neutralize the acid byproduct generated during the reaction.
Causality Behind Experimental Choices
-
Catalyst Structure: The success of this method hinges on the structure of the chiral DMAP derivative. Catalysts based on "planar-chiral" ferrocene or paracyclophane backbones, developed by pioneers like Gregory Fu, create a well-defined chiral pocket that effectively discriminates between the two alcohol enantiomers. [2][13]These catalysts are highly efficient, often requiring loadings of only 1-2 mol%. [2]* Acylating Agent & Base: Acetic anhydride is a common, highly reactive acylating agent. [2]A hindered, non-nucleophilic base like triethylamine or 2,6-lutidine is used to scavenge the acetic acid byproduct without competing with the alcohol for acylation.
-
Solvent Effects: Solvent choice can dramatically influence both the rate and selectivity of the reaction. While initial studies used solvents like diethyl ether, it was discovered that less polar or sterically hindered solvents like tert-amyl alcohol can significantly enhance enantioselectivity. [2]
Catalytic Cycle: Chiral DMAP-Mediated Acylation
Caption: Simplified catalytic cycle for kinetic resolution using a chiral DMAP catalyst.
Detailed Protocol: Chiral DMAP-Catalyzed Resolution of (±)-1-Indanol
-
Preparation: In a glovebox or under an inert atmosphere (e.g., Argon), add the planar-chiral DMAP catalyst (e.g., 1-2 mol%) to a flame-dried vial.
-
Reagent Addition: Add the racemic 1-indanol (1.0 equiv) and the anhydrous solvent (e.g., tert-amyl alcohol, to achieve a concentration of ~0.1 M).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add triethylamine (1.0 equiv) followed by the slow, dropwise addition of acetic anhydride (0.6 equiv). Using slightly more than 0.5 equivalents of the acylating agent targets the ~50% conversion needed for optimal resolution.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by chiral HPLC/GC analysis of aliquots quenched with methanol.
-
Workup: Upon reaching the desired conversion, quench the reaction by adding methanol. Dilute the mixture with a suitable solvent like diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove acidic components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to separate the unreacted (S)-1-indanol from the (R)-1-indanyl acetate.
Section 3: Analytical Methods for Determining Efficacy
The success of a kinetic resolution is quantified by two key parameters: the conversion percentage and the enantiomeric excess (ee) of both the product and the unreacted starting material. Chiral chromatography is the definitive technique for these measurements. [15][16]
Workflow for Chiral Analysis
Caption: Standard workflow for analyzing reaction progress and enantiomeric excess.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for separating and quantifying the enantiomers of 1-indanol and its acetate derivative. [17]
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Columns such as Daicel CHIRALPAK® or Phenomenex Lux® Amylose/Cellulose are excellent starting points. [18][19][20]3. Sample Preparation: Dilute the reaction aliquot in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. [21]4. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol, IPA). A typical starting ratio is 90:10 (v/v). [20]Adjusting the IPA percentage can optimize the resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas for (R)- and (S)-1-indanol. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Data Summary: Representative Results
The following table summarizes typical performance data for the kinetic resolution of 1-indanol using the described methods. The selectivity factor (s) is a measure of how effectively the catalyst discriminates between enantiomers and is calculated from the conversion and ee values.
| Parameter | Enzymatic Method (Amano Lipase AK) | Chemical Method (Planar-Chiral DMAP) |
| Catalyst Loading | 10-20 wt% | 1-2 mol% |
| Acylating Agent | Vinyl Acetate | Acetic Anhydride |
| Solvent | Hexane | tert-Amyl Alcohol |
| Temperature | 30 °C | 0 °C |
| Conversion | ~50% | ~53% |
| ee (Unreacted Alcohol) | >99% (S)-1-Indanol [7][8] | >99% (S)-1-Indanol |
| ee (Product Ester) | >99% (R)-Acetate [7][8] | ~98% (R)-Acetate |
| Selectivity Factor (s) | >200 | ~70-150 [2][13] |
Conclusion and Senior Scientist Insights
Both enzymatic and chemical kinetic resolutions are highly effective strategies for producing enantiomerically enriched 1-indanol. The choice between them is dictated by the specific goals and constraints of the research program.
-
Enzymatic Resolution is often the preferred first choice due to its operational simplicity, exceptional selectivity (s > 200 is common), mild reaction conditions, and alignment with green chemistry principles. The primary challenge can be the initial screening process to identify the optimal lipase and conditions for a new substrate.
-
Chemical Resolution with Chiral DMAP Catalysts offers remarkable versatility and efficiency. These catalysts are highly active at very low loadings and provide a robust alternative when enzymatic methods are not suitable. While the catalysts themselves can be complex to synthesize or expensive, their high activity and broad applicability in asymmetric catalysis make them an invaluable tool in the synthetic chemist's arsenal. [22] Ultimately, a successful kinetic resolution of 1-indanol is a self-validating system. By carefully monitoring the reaction with chiral chromatography, researchers can precisely determine the optimal stopping point (~50% conversion) to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product, thereby maximizing the value derived from a single racemic starting material.
References
- 1. Page loading... [guidechem.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. advanceseng.com [advanceseng.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Amano lipase AK from Pseudomonas fluorescens on different types of chitosan-containing supports: use in the kinetic resolution of rac-indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Candida rugosa lipases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilization of Amano lipase AK from <i>Pseudomonas fluorescens</i> on different types of chitosan-containing supports: use in the kinetic resolution of <i>rac</i>-indanol - ProQuest [proquest.com]
- 12. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. hplc.eu [hplc.eu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. tcichemicals.com [tcichemicals.com]
(R)-(-)-1-Indanol: A Versatile Chiral Scaffolding for Advanced Ligand Synthesis in Asymmetric Catalysis
Senior Application Scientist Note: The quest for stereochemical control is a central theme in modern drug discovery and fine chemical synthesis. Chiral ligands, the molecular architects of asymmetric catalysis, are pivotal in this endeavor. This technical guide delves into the strategic application of (R)-(-)-1-Indanol , a readily accessible and conformationally rigid chiral building block, as a starting material for the synthesis of a diverse array of privileged ligands. We will explore its transformation into key intermediates and its direct use in crafting ligands that have demonstrated exceptional performance in a multitude of stereoselective transformations.
The Strategic Advantage of the Indane Backbone
The indane framework, a fused bicyclic system, offers a unique combination of rigidity and defined stereochemistry. When utilized as a ligand backbone, this rigidity translates into a well-defined chiral environment around a metal center, minimizing conformational flexibility and thereby enhancing enantioselectivity in catalytic reactions. This compound, with its specific stereoconfiguration, serves as an excellent and cost-effective entry point to this privileged chiral scaffold.
Primary Application: A Gateway to (1R,2S)-1-Amino-2-indanol Derived Ligands
The most prominent application of this compound in ligand synthesis is its role as a precursor to (1R,2S)-1-amino-2-indanol. This transformation introduces a vicinal amino alcohol functionality, a versatile handle for the construction of a wide range of widely used ligand classes, including Bis(oxazoline) (BOX), Phosphine-oxazoline (PHOX), and Schiff base ligands.[1]
Synthetic Pathway to (1R,2S)-1-Amino-2-indanol
A common and efficient route to enantiopure (1R,2S)-1-amino-2-indanol begins with the asymmetric epoxidation of indene, a precursor to this compound. The resulting epoxide undergoes a regioselective ring-opening reaction. A notable method is the Ritter reaction, which involves the use of a nitrile followed by hydrolysis to yield the desired cis-amino alcohol.[2][3]
Protocol 1: Synthesis of (1R,2S)-1-Amino-2-indanol from Indene Oxide
This protocol outlines a general procedure for the synthesis of (1R,2S)-1-amino-2-indanol via the Ritter reaction of (1R,2S)-indene oxide.
Materials:
-
(1R,2S)-Indene oxide
-
Acetonitrile (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve (1R,2S)-indene oxide (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to a cooled, stirred solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (1R,2S)-1-amino-2-indanol.
Synthesis of Privileged Ligands from (1R,2S)-1-Amino-2-indanol
The resulting (1R,2S)-1-amino-2-indanol is a versatile intermediate for the synthesis of several classes of highly effective chiral ligands.
IndaBOX Ligands
Bis(oxazoline) (BOX) ligands are C₂-symmetric ligands renowned for their success in a wide range of asymmetric catalytic reactions. The indanol-derived BOX (IndaBOX) ligands are particularly noted for their rigidity, which often leads to high enantioselectivities.[1]
dot
Caption: Synthesis of IndaBOX ligands.
Protocol 2: Synthesis of a Chiral Bis(oxazoline) (IndaBOX) Ligand
This protocol provides a general pathway for the synthesis of IndaBOX ligands from (1R,2S)-1-amino-2-indanol.
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up an oven-dried three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 eq), diethyl malonimidate dihydrochloride (1.0 eq), and dichloromethane.
-
Heat the reaction mixture to 45 °C and stir for 18 hours.
-
Monitor the reaction progress by ¹H NMR.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel for aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to yield the IndaBOX ligand.
PHOX Ligands
Phosphine-oxazoline (PHOX) ligands are another important class of ligands derived from (1R,2S)-1-amino-2-indanol. These ligands have found significant application in palladium-catalyzed asymmetric allylic alkylation reactions.
dot
Caption: General workflow for PHOX ligand synthesis.
Protocol 3: General Synthesis of PHOX Ligands
This protocol outlines a general procedure for the synthesis of PHOX ligands.
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
2-(Diphenylphosphino)benzoic acid
-
Coupling agent (e.g., PyBOP) or Thionyl chloride
-
Dehydrating agent (e.g., methanesulfonyl chloride)
-
Base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Amide Formation: Couple (1R,2S)-1-amino-2-indanol with 2-(diphenylphosphino)benzoic acid using a suitable coupling agent in anhydrous DCM. Alternatively, the benzoic acid can be converted to the acid chloride using thionyl chloride before reaction with the aminoindanol.
-
Oxazoline Ring Formation: To the crude amide from the previous step, add a dehydrating agent and a base in anhydrous DCM to facilitate the cyclization to form the oxazoline ring.
-
Purification: After an aqueous workup, the crude product is purified by column chromatography on silica gel to obtain the desired PHOX ligand.
Direct Ligand Synthesis from this compound: Phosphite and Phosphoramidite Ligands
While the conversion to (1R,2S)-1-amino-2-indanol is the most common route, this compound can also be used directly for the synthesis of P-chiral ligands, such as phosphites and phosphoramidites. These ligands are synthesized through the formation of a P-O bond with the hydroxyl group of the indanol.
Synthesis of Chiral Phosphite Ligands
Chiral phosphite ligands are known for their strong π-acceptor properties and have been successfully applied in various asymmetric catalytic reactions, including hydrogenation and hydroformylation.[4][5] A general approach to synthesize these ligands involves the reaction of the alcohol with phosphorus trichloride or a chlorophosphite derivative.
dot
Caption: Synthesis of phosphite ligands from this compound.
Protocol 4: Proposed Synthesis of a Chiral Phosphite Ligand from this compound
This proposed protocol is based on general methods for phosphite ligand synthesis.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (or another non-nucleophilic base)
-
Another chiral or achiral alcohol/diol (R'OH)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of phosphorus trichloride (1.0 eq) in the same solvent.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours to form the intermediate chlorophosphite.
-
In a separate flask, prepare a solution of the second alcohol (R'OH) (1.0 eq) and triethylamine (1.1 eq) in the same anhydrous solvent and cool to 0 °C.
-
Slowly add the freshly prepared chlorophosphite solution to the second alcohol solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by ³¹P NMR).
-
Filter the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.
-
The crude phosphite ligand can be purified by column chromatography or distillation.
Applications in Asymmetric Catalysis: A Summary
Ligands derived from this compound have demonstrated high efficacy in a variety of metal-catalyzed asymmetric reactions. The rigid indane backbone is instrumental in achieving high levels of stereocontrol.
| Ligand Class | Metal | Reaction Type | Typical Substrate | Enantioselectivity (ee) |
| IndaBOX | Cu(II) | Diels-Alder | Acrylate & Diene | High |
| Zn(II) | Aldol Reactions | Enolate & Aldehyde | High | |
| PHOX | Pd(0) | Allylic Alkylation | Allylic Acetate & Malonate | Excellent |
| Ir(I) | Hydrogenation | Imines | High | |
| Schiff Base | Ru(II) | Transfer Hydrogenation | Ketones | High |
| Phosphite (Proposed) | Rh(I) | Hydroformylation | Alkenes | Potentially High |
| Cu(II) | Conjugate Addition | Enones | Potentially High |
Conclusion
This compound stands as a cornerstone chiral building block in the synthesis of advanced ligands for asymmetric catalysis. Its primary utility lies in its efficient conversion to (1R,2S)-1-amino-2-indanol, a precursor to the highly successful IndaBOX and PHOX ligand families. Furthermore, the potential for its direct conversion to P-chiral phosphite and phosphoramidite ligands opens avenues for the development of novel catalytic systems. The inherent structural rigidity of the indane scaffold consistently translates to high levels of enantiocontrol, making this compound a valuable and strategic starting material for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Enantioselective Separation of (R)- and (S)-1-Indanol
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of (R)- and (S)-1-Indanol. 1-Indanol is a critical chiral building block in the synthesis of various pharmaceutical agents, making the accurate determination of its enantiomeric purity essential for quality control and regulatory compliance. This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, delivering excellent resolution and peak symmetry. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed to provide researchers with a foundational understanding for method optimization and transfer.
Introduction: The Significance of Chiral 1-Indanol
Chirality is a fundamental property in pharmaceutical sciences, as the physiological and pharmacological effects of a drug can be highly dependent on its stereochemistry. The enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, often exhibit profound differences in biological activity, metabolism, and toxicity. (S)-1-Indanol, for instance, is a key precursor in the synthesis of the anti-hypertensive drug Indacrinone. Consequently, the ability to resolve and quantify the enantiomers of 1-Indanol is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for this purpose.[1][2][3] CSPs create a chiral environment within the column, enabling differential interactions with each enantiomer and thus allowing for their separation.[4] This document provides a robust, step-by-step protocol designed for immediate implementation in a research or quality control setting.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile and effective for a wide range of chiral compounds, including aromatic alcohols like 1-Indanol.[1][5]
The chiral selector, often a derivative like amylose tris(3,5-dimethylphenylcarbamate), is coated onto a silica support. This polymer adopts a helical secondary structure, forming well-defined chiral grooves or cavities.[6] The enantioseparation of 1-Indanol is primarily governed by a combination of intermolecular interactions within these cavities, including:
-
Hydrogen Bonding: The hydroxyl group of 1-Indanol can act as a hydrogen bond donor or acceptor with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The aromatic ring of 1-Indanol can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Hindrance (Inclusion): The precise fit of each enantiomer into the chiral cavity differs. One enantiomer will have a more stable, lower-energy interaction, leading to a longer retention time, while the other is retained for a shorter duration.
By carefully selecting the mobile phase, these subtle energy differences are amplified, resulting in distinct retention times and effective chromatographic separation.
Materials and Experimental Protocol
This section details the necessary instrumentation, reagents, and a step-by-step procedure for the analysis.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software (e.g., ChemStation, Empower).
-
-
Chiral Column: A polysaccharide-based column is recommended. The data presented here is based on an amylose-derived phase.
-
Reagents & Solvents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Racemic (R/S)-1-Indanol standard
-
Methanol (HPLC Grade, for flushing)
-
Chromatographic Conditions
The following parameters were found to provide optimal separation. Researchers should consider these as a starting point for their specific instrumentation.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | ~1.0 mg/mL |
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the solution for at least 15 minutes using vacuum filtration or sonication to prevent bubble formation in the pump.
Step 2: Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic (R/S)-1-Indanol standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark using the prepared mobile phase. This yields a stock solution of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
Step 3: HPLC System Equilibration
-
Install the specified chiral column into the column compartment.
-
Set the column temperature to 25 °C.
-
Begin pumping the mobile phase through the system at a flow rate of 1.0 mL/min.
-
Allow the system to equilibrate for at least 30 minutes, or until a stable, flat baseline is observed on the detector.
Step 4: Injection and Data Acquisition
-
Place the prepared sample vial into the autosampler tray.
-
Set up the instrument method with the conditions specified in Table 1.
-
Inject 10 µL of the standard solution onto the column.
-
Acquire the chromatogram for a sufficient duration (e.g., 15-20 minutes) to ensure both enantiomeric peaks have fully eluted.
Data Analysis
-
Integrate the peaks corresponding to the (S)- and (R)-1-Indanol enantiomers.
-
Determine the retention times (t_R).
-
Calculate the resolution factor (Rs) to assess the quality of the separation. A value of Rs ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.
Visualization of the Analytical Workflow
The following diagram outlines the logical flow of the protocol, from initial preparation to final analysis.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Derivatization of (R)-(-)-1-Indanol for GC analysis
Anwendungshinweis und Protokolle
Thema: Derivatisierung von (R)-(-)-1-Indanol für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungshinweis beschreibt zwei robuste und validierte Methoden zur Derivatisierung von 1-Indanol für die quantitative und enantioselektive Analyse mittels Gaschromatographie (GC). Die Analyse chiraler Alkohole wie 1-Indanol, einem wichtigen Baustein in der asymmetrischen Synthese, erfordert spezielle Verfahren, um dessen polare Hydroxylgruppe für die GC zugänglich zu machen und die Enantiomere zu trennen. Es werden zwei strategische Ansätze vorgestellt:
-
Direkte Methode: Eine achirale Derivatisierung durch Silylierung zur Verbesserung der Flüchtigkeit, gefolgt von der Trennung der Enantiomere auf einer chiralen GC-Säule.
-
Indirekte Methode: Die Umsetzung mit einem chiralen Derivatisierungsreagenz (CDA) zur Bildung von Diastereomeren, die anschließend auf einer standardmäßigen achiralen GC-Säule getrennt werden können.
Jede Methode wird mit einem detaillierten, schrittweisen Protokoll, den optimierten GC-Bedingungen und einem Leitfaden zur Fehlerbehebung erläutert, um eine erfolgreiche Implementierung im Labor zu gewährleisten.
Einleitung: Die Notwendigkeit der Derivatisierung für die 1-Indanol-Analyse
This compound ist eine Schlüsselverbindung und ein vielseitiges Intermediat in der pharmazeutischen Industrie, das häufig als chiraler Hilfsstoff oder als Vorläufer für aktive pharmazeutische Wirkstoffe (APIs) dient. Die genaue Bestimmung seiner enantiomeren Reinheit (enantiomerer Überschuss, ee) ist für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen von entscheidender Bedeutung.
Die Gaschromatographie, gekoppelt mit einem Flammenionisationsdetektor (FID) oder einem Massenspektrometer (MS), ist aufgrund ihrer hohen Auflösung und Empfindlichkeit eine bevorzugte Technik für diese Analyse. Die direkte Injektion von 1-Indanol ist jedoch problematisch. Seine polare Hydroxylgruppe (-OH) führt zu folgenden Herausforderungen:
-
Geringe Flüchtigkeit: Die Fähigkeit, Wasserstoffbrückenbindungen zu bilden, erhöht den Siedepunkt und verhindert eine effiziente Verdampfung im GC-Injektor.[1]
-
Schlechte Peakform: Wechselwirkungen mit aktiven Stellen im Injektor und auf der Säule führen zu asymmetrischen Peaks (Tailing), was die Quantifizierung beeinträchtigt.
-
Thermische Instabilität: Bei hohen Temperaturen kann es zu Zersetzungsreaktionen kommen.
Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare, thermisch stabile Gruppe ersetzt wird.[1] Dies erhöht nicht nur die Flüchtigkeit und verbessert die Chromatographie, sondern ist auch ein entscheidender Schritt für die enantioselektive Trennung.
Teil I: Direkte enantioselektive Analyse mittels Silylierung und chiraler GC
Diese Methode ist der Goldstandard, wenn eine chirale GC-Säule verfügbar ist. Sie kombiniert eine einfache und hocheffiziente achirale Derivatisierung mit der leistungsstarken Trennfähigkeit einer chiralen stationären Phase.
Prinzip und Mechanismus
Die Silylierung ist eine der gebräuchlichsten Derivatisierungsreaktionen für Alkohole.[2] Wir verwenden N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), ein hochreaktives Silylierungsreagenz. MSTFA ersetzt den polaren Wasserstoff der Hydroxylgruppe von 1-Indanol durch eine unpolare Trimethylsilyl (TMS)-Gruppe.
Die Reaktion ist schnell, quantitativ und erzeugt stabile TMS-Ether. Die resultierenden TMS-derivatisierten (R)- und (S)-1-Indanol-Moleküle sind nun ausreichend flüchtig und thermisch stabil für die GC-Analyse. Da die Derivatisierung achiral ist, bleibt das Enantiomerenverhältnis unverändert. Die Trennung der Enantiomere erfolgt anschließend auf einer GC-Säule, deren stationäre Phase (z. B. ein derivatisiertes Cyclodextrin) chirale Selektivität aufweist und unterschiedliche Wechselwirkungen mit den beiden Enantiomeren eingeht.[3][4]
Experimentelles Protokoll 1: Silylierung von 1-Indanol mit MSTFA
Materialien und Reagenzien
-
This compound (oder racemisches 1-Indanol als Referenz)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), Derivatisierungsqualität
-
Pyridin (wasserfrei), GC-Qualität
-
Ethylacetat (wasserfrei), GC-Qualität
-
Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Präzisionsspritzen (10 µL, 100 µL)
Schritt-für-Schritt-Anleitung
-
Probenvorbereitung: Wiegen Sie ca. 1 mg 1-Indanol-Probe in ein sauberes, trockenes Reaktionsgefäß ein.
-
Lösungsmittelzugabe: Geben Sie 200 µL wasserfreies Pyridin hinzu. Pyridin dient sowohl als Lösungsmittel als auch als Katalysator, der den sauren Fluorwasserstoff-Nebenprodukt abfängt.
-
Reagenzzugabe: Fügen Sie 100 µL MSTFA mit einer trockenen Spritze hinzu. Verschließen Sie das Gefäß sofort fest, um den Kontakt mit Luftfeuchtigkeit zu minimieren.
-
Reaktion: Mischen Sie den Inhalt durch vorsichtiges Schütteln. Erhitzen Sie das Gefäß für 30 Minuten bei 60 °C in einem Heizblock.[5] Längere Reaktionszeiten oder höhere Temperaturen können bei sterisch gehinderten Alkoholen erforderlich sein, sind für 1-Indanol aber in der Regel nicht notwendig.
-
Abkühlen und Verdünnen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Verdünnen Sie die Probe bei Bedarf mit wasserfreiem Ethylacetat auf eine Endkonzentration von ca. 100 µg/mL.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Lösung in das GC-System. Die derivatisierte Probe ist bei Lagerung unter Feuchtigkeitsausschluss mehrere Stunden stabil.
Workflow-Diagramm: Silylierungsprotokoll
Abbildung 1: Workflow der Silylierungs-Derivatisierung von 1-Indanol.
Empfohlene GC-MS/FID-Bedingungen (Direkte Methode)
| Parameter | Empfohlene Einstellung | Begründung |
| GC-Säule | Chirale Säule, z.B. Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm) oder äquivalent | Cyclodextrin-basierte Phasen bieten eine exzellente Enantioselektivität für eine Vielzahl von Verbindungen, einschließlich derivatisierter Alkohole.[3][6] |
| Trägergas | Helium oder Wasserstoff, konstanter Fluss (1.2 mL/min) | Gewährleistet eine optimale und reproduzierbare Trennleistung. |
| Injektor | Split/Splitless, 250 °C | Eine hohe Temperatur sichert die vollständige Verdampfung des TMS-Derivats. |
| Split-Verhältnis | 50:1 (anpassbar je nach Konzentration) | Verhindert eine Überladung der Säule und sorgt für scharfe Peaks. |
| Ofenprogramm | 100 °C (2 min halten), dann 5 °C/min auf 200 °C, 10 min halten | Ein langsamer Temperaturgradient ist entscheidend für die Auflösung von Enantiomeren. Niedrigere Temperaturen verbessern in der Regel die Trennung (α-Wert).[4] |
| Detektor (FID) | 280 °C | Eine hohe Temperatur verhindert die Kondensation der Analyten. |
| Detektor (MS) | Transferline: 280 °C, Ionenquelle: 230 °C, Scan-Bereich: 50-350 amu | Standardbedingungen für die Analyse von TMS-Derivaten. |
Teil II: Indirekte enantioselektive Analyse mittels chiraler Derivatisierung
Diese Methode ist eine hervorragende Alternative, wenn keine chirale GC-Säule zur Verfügung steht. Sie beruht auf der Umwandlung der Enantiomere in Diastereomere, die aufgrund ihrer unterschiedlichen physikalischen Eigenschaften auf einer herkömmlichen, achiralen Säule getrennt werden können.[7][8]
Prinzip und Mechanismus
Bei diesem Ansatz wird die 1-Indanol-Probe mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDA) umgesetzt. Ein bewährtes Reagenz für Alkohole ist (R)-(+)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-MTPA-Cl), auch bekannt als Mosher-Säurechlorid.[9][10]
Die Reaktion von (R)-MTPA-Cl mit einem racemischen Gemisch aus (R)- und (S)-1-Indanol führt zur Bildung eines Gemisches aus zwei Diastereomeren: dem (R,R)-MTPA-Ester und dem (S,R)-MTPA-Ester. Da Diastereomere unterschiedliche Schmelzpunkte, Siedepunkte und chromatographische Eigenschaften haben, können sie auf einer Standard-GC-Säule (z.B. DB-5ms) getrennt werden.[11] Das Peakflächenverhältnis der beiden Diastereomere im Chromatogramm entspricht direkt dem Enantiomerenverhältnis im ursprünglichen 1-Indanol.
Experimentelles Protokoll 2: Diastereomerenbildung mit (R)-MTPA-Cl
Materialien und Reagenzien
-
This compound (oder racemisches 1-Indanol)
-
(R)-(+)-MTPA-Cl (>99% ee)
-
Dichlormethan (wasserfrei, GC-Qualität)
-
Pyridin (wasserfrei, GC-Qualität)
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße, Pipetten, Scheidetrichter
Schritt-für-Schritt-Anleitung
-
Probenvorbereitung: Lösen Sie ca. 2-3 mg 1-Indanol in 0.5 mL wasserfreiem Dichlormethan in einem trockenen Reaktionsgefäß.
-
Basenzugabe: Fügen Sie 10 µL wasserfreies Pyridin hinzu. Pyridin wirkt als Base, um den bei der Reaktion entstehenden Chlorwasserstoff zu neutralisieren.
-
CDA-Zugabe: Fügen Sie langsam eine leicht molare Überschussmenge (ca. 1.2 Äquivalente) von (R)-MTPA-Cl hinzu. Verschließen Sie das Gefäß und mischen Sie es vorsichtig.
-
Reaktion: Lassen Sie die Reaktion bei Raumtemperatur für 1-4 Stunden oder bis zur vollständigen Umsetzung laufen.[11] Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden. Eine vollständige Umsetzung ist entscheidend, um kinetische Racematspaltung zu vermeiden.[10]
-
Aufarbeitung (Quenching & Extraktion):
-
Geben Sie 1 mL gesättigte NaHCO₃-Lösung hinzu, um überschüssiges MTPA-Cl zu neutralisieren. Schütteln Sie vorsichtig.
-
Überführen Sie den Inhalt in einen kleinen Scheidetrichter, trennen Sie die organische Phase (unten) ab.
-
Trocknen Sie die organische Phase über einer kleinen Menge wasserfreiem Natriumsulfat.
-
-
Analyse: Filtrieren Sie die getrocknete Lösung und verdünnen Sie sie bei Bedarf mit Dichlormethan. Injizieren Sie 1 µL in das GC-System.
Workflow-Diagramm: Protokoll zur Bildung von Diastereomeren
Abbildung 2: Workflow zur Bildung von Diastereomeren mit Mosher-Säurechlorid.
Empfohlene GC-MS/FID-Bedingungen (Indirekte Methode)
| Parameter | Empfohlene Einstellung | Begründung |
| GC-Säule | Achirale Säule, z.B. HP-5ms (30 m x 0.25 mm ID, 0.25 µm) oder äquivalent | Eine Standard-5%-Phenyl-Polysiloxan-Säule bietet eine gute Auflösung für die MTPA-Ester-Diastereomere.[8] |
| Trägergas | Helium oder Wasserstoff, konstanter Fluss (1.2 mL/min) | Standardbedingungen für eine robuste Trennung. |
| Injektor | Split/Splitless, 280 °C | Die MTPA-Ester sind hochsiedend; eine hohe Injektortemperatur ist für eine vollständige Verdampfung erforderlich. |
| Split-Verhältnis | 20:1 (anpassbar) | Ein niedrigeres Split-Verhältnis kann für eine bessere Empfindlichkeit erforderlich sein. |
| Ofenprogramm | 150 °C (2 min halten), dann 10 °C/min auf 280 °C, 15 min halten | Ein höherer Temperaturbereich und ein längeres Halten sind notwendig, um die hochsiedenden Diastereomere zu eluieren. |
| Detektor (FID) | 300 °C | Verhindert die Kondensation der Analyten. |
| Detektor (MS) | Transferline: 280 °C, Ionenquelle: 230 °C, Scan-Bereich: 50-550 amu | Der Scan-Bereich muss das Molekulargewicht der Derivate abdecken. |
Fehlerbehebung (Troubleshooting)
| Problem | Mögliche Ursache(n) | Lösungsvorschlag(en) |
| Kein oder unvollständiger Derivat-Peak | Reagenz ist durch Feuchtigkeit inaktiviert worden. Reaktionstemperatur/-zeit unzureichend. | Verwenden Sie frische, wasserfreie Reagenzien und Lösungsmittel. Lagern Sie Reagenzien unter Inertgas. Optimieren Sie die Reaktionstemperatur und -zeit (z.B. 70°C für 1h bei MSTFA). |
| Breite oder asymmetrische Peaks (Tailing) | Unvollständige Derivatisierung. Aktive Stellen im GC-System (Inlet-Liner, Säulenanfang). | Stellen Sie eine vollständige Reaktion sicher (siehe oben). Verwenden Sie einen deaktivierten Inlet-Liner. Schneiden Sie die ersten 10-20 cm der Säule ab. Führen Sie eine Systemwartung durch. |
| Zusätzliche Peaks im Chromatogramm | Verunreinigungen in Lösungsmitteln oder Reagenzien. Nebenreaktionen oder Zersetzung der Probe/des Derivats. | Führen Sie eine Reagenzien-Leerprobe durch. Verwenden Sie nur hochreine Lösungsmittel. Senken Sie die Injektortemperatur. Stellen Sie sicher, dass die Probe sauber ist. |
| Geringe Auflösung der Enantiomere/Diastereomere | Falsche GC-Säule. Ofenprogramm nicht optimal (zu schneller Temperaturanstieg). | Stellen Sie sicher, dass die richtige Säule verwendet wird (chiral für Methode 1, achiral für Methode 2). Reduzieren Sie die Heizrate des Ofenprogramms (z.B. auf 2 °C/min). Analysieren Sie bei einer niedrigeren isothermen Temperatur.[4] |
Schlussfolgerung
Die Derivatisierung von this compound ist ein unerlässlicher Schritt für eine genaue und reproduzierbare GC-Analyse. Dieser Anwendungshinweis stellt zwei komplementäre und validierte Methoden vor, die es Forschern ermöglichen, die für ihre Laborausstattung und analytischen Ziele am besten geeignete Strategie zu wählen.
-
Die direkte Methode mittels Silylierung und chiraler GC ist schnell, einfach in der Probenvorbereitung und hochempfindlich, erfordert jedoch die Investition in eine spezielle chirale Säule.
-
Die indirekte Methode über die Bildung von Diastereomeren mit Mosher-Säurechlorid ermöglicht die Nutzung von Standard-GC-Systemen mit achiralen Säulen, erfordert jedoch eine aufwändigere Probenaufarbeitung und eine sorgfältige Kontrolle der Reaktionsbedingungen, um quantitative Ergebnisse zu gewährleisten.
Beide Protokolle bieten einen robusten Rahmen für die Qualitätskontrolle und die Analyse der enantiomeren Reinheit von 1-Indanol in der Forschung und Entwicklung.
Referenzen
-
Mosher, H. S., & Dale, J. A. (1969). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methyl mandelate esters. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--
-
TCI Chemicals. (n.d.). GC Derivatization Reagents. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. Verfügbar unter: --INVALID-LINK--
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Verfügbar unter: --INVALID-LINK--
-
The Retort. (2012). Mosher's Acid. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Verfügbar unter: --INVALID-LINK--
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Verfügbar unter: --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Verfügbar unter: --INVALID-LINK--
-
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. Verfügbar unter: --INVALID-LINK--
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Verfügbar unter: --INVALID-LINK--
-
Schurig, V. (2001). Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography. Journal of Chromatography A. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Verfügbar unter: --INVALID-LINK--
-
Becerra-Herrera, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. Verfügbar unter: --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Verfügbar unter: --INVALID-LINK--
-
SpringerLink. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Verfügbar unter: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Verfügbar unter: --INVALID-LINK--
-
Armstrong, D. W., et al. (1991). Multiple Enantioselective Retention Mechanisms On Derivatized Cyclodextrin Gas Chromatographic Chiral Stationary Phases. Analytical Chemistry. Verfügbar unter: --INVALID-LINK--
-
MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2001). Enantioselective gas chromatographic analysis of aqueous samples by on-line derivatisation - Application to enzymatic reactions. Journal of Chromatography A. Verfügbar unter: --INVALID-LINK--
-
SlideShare. (n.d.). Derivatization in GC. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (2001). Enantioselective gas chromatographic analysis of aqueous samples by on-line derivatisation. Application to enzymatic reactions. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Derivatization Methods in GC and GC/MS. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Verfügbar unter: --INVALID-LINK--
-
MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols. Molecules. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2021). Derivatization reactions for use with the electron-capture detector. Journal of Chromatography A. Verfügbar unter: --INVALID-LINK--
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. The Retort [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols for the Large-Scale Synthesis of (R)-(-)-1-Indanol
Introduction: The Significance of (R)-(-)-1-Indanol in Pharmaceutical Development
This compound is a chiral secondary alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often essential for the desired pharmacological activity and efficacy of the final drug product. A notable application of this compound is in the synthesis of Rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The precise stereochemical configuration of the indanol precursor is paramount for the therapeutic effect of Rasagiline. Given the stringent requirements for enantiomeric purity in the pharmaceutical industry, the development of robust, scalable, and economically viable synthetic routes to this compound is of paramount importance.
This guide provides a comprehensive overview of the principal methodologies for the large-scale synthesis of this compound, focusing on asymmetric reduction of the prochiral ketone, 1-indanone. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and discuss critical considerations for industrial scale-up, including safety, catalyst efficiency, and analytical quality control.
Strategic Approaches to Asymmetric Synthesis of this compound
The primary strategy for the industrial production of enantiomerically pure this compound is the asymmetric reduction of 1-indanone. This can be achieved through several powerful catalytic methods, each with its own set of advantages and challenges in a large-scale setting. The choice of method often depends on factors such as cost of catalyst, desired enantiomeric excess (ee), substrate scope, and the existing infrastructure of the manufacturing facility.
The three most prominent and industrially relevant methods are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically a borane complex, to the ketone.[1][2]
-
Noyori Asymmetric Hydrogenation: This elegant method utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand to catalyze the enantioselective hydrogenation of the ketone with molecular hydrogen.[3][4]
-
Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases/alcohol dehydrogenases) to perform the enantioselective reduction of 1-indanone.[5][6]
The following sections will provide a detailed examination of each of these methodologies.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and versatile method for the asymmetric reduction of a wide range of prochiral ketones, including 1-indanone.[7] The reaction is catalyzed by a chiral oxazaborolidine, typically derived from a chiral amino alcohol like (S)-prolinol. For the synthesis of this compound, the (R)-CBS catalyst is employed.
Mechanism and Rationale for Enantioselectivity
The enantioselectivity of the CBS reduction is a result of a highly organized transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The borane coordinates to the nitrogen atom of the oxazaborolidine, activating it as a hydride donor. The ketone's carbonyl oxygen then coordinates to the endocyclic boron atom of the catalyst. Steric interactions between the substituents on the ketone and the catalyst direct the hydride transfer to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.
Figure 1: Simplified workflow of the CBS reduction of 1-indanone.
Large-Scale Protocol for CBS Reduction of 1-Indanone
Safety First: Borane-tetrahydrofuran complex (BTHF) and other borane reagents are flammable, toxic, and react violently with water, releasing flammable hydrogen gas. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[8][9] Large-scale reactions require careful thermal management to control the exothermicity of the reaction and quenching steps.[10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Indanone | >98% | |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | ||
| Borane-tetrahydrofuran complex (1 M in THF) | ||
| Tetrahydrofuran (THF), anhydrous | ||
| Toluene, anhydrous | ||
| Methanol | Reagent grade | |
| Hydrochloric acid (2 M) | Reagent grade | |
| Saturated sodium bicarbonate solution | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate |
Procedure:
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and dried under vacuum with gentle heating. The reactor is then purged with nitrogen.
-
Charging the Reactor: The reactor is charged with 1-indanone (1.0 equivalent) and anhydrous toluene (5-10 volumes). The mixture is stirred until the 1-indanone is fully dissolved and then cooled to 0-5 °C using a circulating chiller.
-
Catalyst Addition: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05-0.1 equivalents) is added to the reactor via a syringe or cannula.
-
Addition of Reducing Agent: Borane-tetrahydrofuran complex (1 M in THF, 1.0-1.2 equivalents) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching the Reaction: The reaction is quenched by the slow, dropwise addition of methanol (2-3 volumes) at 0-5 °C to decompose the excess borane. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Work-up: The mixture is warmed to room temperature and 2 M hydrochloric acid is added. The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with toluene or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel for smaller scales.
Process Optimization and Considerations:
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases the cost. Optimization studies should be performed to find the lowest catalyst loading that provides the desired enantioselectivity and reaction time.
-
Temperature Control: Maintaining a low temperature is crucial for achieving high enantioselectivity.
-
Solvent: THF is a common solvent, but toluene is often preferred for industrial applications due to its higher boiling point and better phase separation during work-up.
-
Purity of Reagents: The presence of water can significantly reduce the enantioselectivity of the reaction.[7] Therefore, the use of anhydrous solvents and reagents is critical.
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral alcohols.[3] It utilizes a ruthenium catalyst with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. This method is particularly attractive for industrial applications due to its high turnover numbers (TONs) and turnover frequencies (TOFs), meaning a small amount of catalyst can produce a large amount of product.[12]
Mechanism and Rationale for Enantioselectivity
The mechanism of Noyori asymmetric hydrogenation involves the formation of a ruthenium hydride species which is the active catalyst. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon in a stereoselective manner. The chirality of the diphosphine and diamine ligands creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the prochiral ketone.
Figure 2: Simplified workflow of the Noyori asymmetric hydrogenation of 1-indanone.
Large-Scale Protocol for Noyori Asymmetric Hydrogenation of 1-Indanone
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be carried out in a high-pressure reactor (autoclave) designed for hydrogenation reactions. The system must be properly purged with an inert gas before and after the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Indanone | >98% | |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Catalyst grade | |
| 2-Propanol or Methanol | Anhydrous | |
| Potassium tert-butoxide (t-BuOK) | ||
| Hydrogen gas | High purity |
Procedure:
-
Reactor Preparation: A high-pressure autoclave is cleaned, dried, and purged with nitrogen.
-
Charging the Reactor: The autoclave is charged with 1-indanone (1.0 equivalent), the ruthenium catalyst (0.001-0.01 equivalents), and the solvent (e.g., 2-propanol or methanol, 5-10 volumes). A solution of potassium tert-butoxide in the reaction solvent is then added.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the hydrogen uptake and by analyzing samples via HPLC.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst (if heterogeneous) or treated to precipitate the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Process Optimization and Considerations:
-
Catalyst Recycling: A major advantage of this method is the potential for catalyst recycling, which is crucial for economic viability on an industrial scale. The catalyst can be recovered by filtration if it is heterogeneous or by nanofiltration if it is homogeneous.[13]
-
Pressure and Temperature: These parameters have a significant impact on the reaction rate and enantioselectivity and need to be optimized for each specific substrate and catalyst system.
-
Base: A base, such as potassium tert-butoxide, is often required to generate the active catalytic species. The choice and amount of base can influence the reaction outcome.
Method 3: Biocatalytic Reduction
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[14] The use of whole-cell microorganisms or isolated enzymes for the reduction of 1-indanone offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and reduced environmental impact.
Mechanism and Rationale for Enantioselectivity
The enantioselectivity of biocatalytic reductions is governed by the highly specific three-dimensional structure of the enzyme's active site. The enzyme, typically a ketoreductase or alcohol dehydrogenase, binds the 1-indanone substrate in a specific orientation. A cofactor, usually NADPH or NADH, then delivers a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 9. leapchem.com [leapchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Industrial-scale synthesis and applications of asymmetric hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of (R)-(-)-1-Indanol
Welcome to the technical support guide for the synthesis of (R)-(-)-1-Indanol. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this crucial chiral intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound Synthesis
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. A common and effective method for its preparation is the asymmetric reduction of its corresponding prochiral ketone, 1-indanone. This transformation is typically achieved using a chiral catalyst and a reducing agent, such as a borane source. While seemingly straightforward, this synthesis is often plagued by side reactions that can impact yield, purity, and, most critically, the enantiomeric excess (ee) of the final product. This guide will dissect these common issues and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: Low Enantiomeric Excess (ee)
Question: My synthesis of this compound is resulting in a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors. The key to achieving high stereoselectivity lies in the precise control of the reaction environment to favor one enantiomeric pathway significantly over the other.
Potential Causes & Troubleshooting Steps:
-
Catalyst Purity and Integrity: The chiral catalyst, often an oxazaborolidine derived from a chiral amino alcohol, is the cornerstone of enantioselectivity.[1]
-
Verification: Confirm the enantiomeric purity of the chiral ligand (e.g., (1R,2S)-1-amino-2-indanol) used to generate the catalyst. Impurities can drastically reduce the overall ee.
-
Solution: If the ligand's purity is questionable, recrystallization may be necessary to improve its enantiomeric purity.[1] Always store chiral ligands under an inert atmosphere to prevent degradation.
-
-
Reaction Temperature: Asymmetric reductions are highly sensitive to thermal fluctuations.
-
Causality: Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the less-favored enantiomeric pathway, leading to a decrease in selectivity.
-
Solution: Maintain a stable, low reaction temperature. For many oxazaborolidine-catalyzed reductions, temperatures between -78 °C and 0 °C are optimal.[1] Precise temperature monitoring and control are crucial.
-
-
Solvent Effects: The solvent plays a critical role in the formation and stability of the chiral catalyst-reagent complex.
-
Interference: Coordinating solvents can interfere with the formation of the active chiral complex.
-
Solution: Employ non-coordinating, anhydrous solvents such as toluene, dichloromethane, or THF.[1] Ensure the solvent is thoroughly dried before use, as water can react with and deactivate both the catalyst and the reducing agent.[2]
-
-
Reagent Quality and Stoichiometry: The purity and accurate measurement of all reagents are paramount.
-
Degradation: Reducing agents like borane-dimethyl sulfide complex (BMS) can degrade over time.
-
Solution: Use fresh or recently titrated reagents. Carefully re-evaluate the stoichiometry of the catalyst, reducing agent, and substrate.
-
Summary of Parameters vs. Enantiomeric Excess:
| Parameter | Impact on Enantiomeric Excess (ee) | Recommended Action |
| Catalyst Purity | High impact; impurities reduce ee. | Verify and, if necessary, purify the chiral ligand. |
| Temperature | High impact; lower temperatures generally increase ee. | Maintain stable, low temperatures (e.g., -78 °C to 0 °C).[1] |
| Solvent | Moderate to high impact; coordinating or wet solvents reduce ee. | Use anhydrous, non-coordinating solvents (e.g., THF, toluene).[1] |
| Reagent Quality | High impact; degraded reagents reduce effectiveness and selectivity. | Use fresh, high-quality reagents. |
FAQ 2: Formation of Achiral Byproducts
Question: Besides the desired this compound and its (S)-enantiomer, I am observing other impurities in my reaction mixture. What are these and how can I minimize their formation?
Answer: The formation of achiral byproducts is typically due to incomplete reaction or competing side reactions involving the starting material or intermediates.
Common Achiral Byproducts and Their Mitigation:
-
Unreacted 1-Indanone: The presence of a significant amount of starting material indicates incomplete conversion.
-
Causality: This can be due to insufficient reaction time, inadequate amounts of the reducing agent, or deactivation of the catalyst or reagent.
-
Solution:
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and extend the reaction time until the starting material is consumed.
-
Reagent Stoichiometry: Using a slight excess of the reducing agent can help drive the reaction to completion.
-
Anhydrous Conditions: As mentioned previously, ensure strictly anhydrous conditions to prevent the deactivation of reagents by water.[2]
-
-
-
Over-reduction Products: While less common for the reduction of a ketone to an alcohol, aggressive reducing agents or harsh reaction conditions could potentially lead to further reduction of the aromatic ring or other functional groups if present.
-
Causality: This is more likely with highly reactive reducing agents like lithium aluminum hydride (LiAlH4) if not properly controlled.[3]
-
Solution: Use milder and more selective reducing agents like sodium borohydride (NaBH4) or borane complexes, which are standard for this type of transformation.[4] Adhere to the recommended reaction temperatures and stoichiometry.
-
FAQ 3: Difficulties in Product Purification
Question: I am having trouble purifying the this compound from the reaction mixture. What are the best practices for purification?
Answer: Effective purification is essential to obtain a high-purity product. The choice of purification method depends on the nature of the impurities.
Purification Strategies:
-
Work-up Procedure: A proper aqueous work-up is the first step in removing many impurities.
-
Quenching: The reaction is typically quenched by the slow addition of an acid (e.g., dilute HCl) to neutralize any remaining reducing agent and break up any borate complexes.[1]
-
Extraction: The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with brine can help remove residual water.
-
Drying and Concentration: The combined organic layers should be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
-
Chromatography: Column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting material.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the components. The less polar 1-indanone will elute before the more polar 1-indanol.
-
-
Crystallization/Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for purification.[5]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[5]
-
Experimental Workflow and Diagrams
Asymmetric Reduction of 1-Indanone
Below is a generalized experimental protocol for the asymmetric reduction of 1-indanone to this compound using a chiral oxazaborolidine catalyst.
Protocol:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (1R,2S)-1-amino-2-indanol derivative) in anhydrous THF.
-
Borane Addition: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS). Allow the mixture to stir to form the active oxazaborolidine catalyst.
-
Substrate Addition: Cool the reaction mixture to the desired low temperature (e.g., -78 °C). Slowly add a solution of 1-indanone in anhydrous THF.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or GC until the 1-indanone is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by dilute aqueous HCl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired vs. Competing Reaction Pathways in Asymmetric Reduction.
Caption: Troubleshooting Flowchart for Low Enantiomeric Excess.
References
Technical Support Center: Optimizing the Kinetic Resolution of 1-Indanol
Welcome to the technical support guide for the resolution of 1-indanol. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and optimize experiments for producing enantiomerically pure 1-indanol, a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the kinetic resolution of racemic (±)-1-indanol, particularly using lipase-catalyzed acylation.
Q1: My enantioselectivity (ee) is low. How can I improve it?
Low enantioselectivity is a common hurdle where the enzyme does not sufficiently discriminate between the two enantiomers of 1-indanol. The goal is to enhance this discrimination, which is quantitatively measured by the enantiomeric ratio (E-value).
Root Causes & Actionable Solutions:
-
Suboptimal Enzyme Choice: The selected lipase may not have the ideal active site geometry for this specific substrate. While Candida antarctica Lipase B (CALB) is a robust and widely used enzyme, other lipases might offer superior performance.
-
Solution: Screen a panel of lipases. Besides CALB, consider lipases from Pseudomonas cepacia (PCL), Rhizomucor miehei (RML), or Candida rugosa (CRL).
-
-
Incorrect Acyl Donor: The structure of the acyl donor is critical. It must fit into the enzyme's active site along with the alcohol, and its leaving group can influence the reaction rate and selectivity.
-
Solution: Screen various acyl donors. Simple vinyl esters like vinyl acetate are often effective because the tautomerization of the leaving group (vinyl alcohol to acetaldehyde) makes the reaction irreversible. However, bulkier donors like vinyl butanoate or vinyl laurate can sometimes enhance selectivity by creating more specific steric interactions within the active site.
-
-
Inappropriate Solvent System: The solvent profoundly impacts enzyme conformation, flexibility, and substrate solvation, all of which affect enantioselectivity.
-
Solution: Conduct a solvent screening study. The polarity of the solvent, often measured by its log P value (the logarithm of its partition coefficient between octanol and water), is a key parameter. Generally, non-polar, hydrophobic solvents like hexane (log P ~3.9) or toluene (log P ~2.7) are preferred as they tend to maintain the enzyme's essential hydration layer without stripping it, preserving the rigid, active conformation required for high selectivity. Polar solvents like acetonitrile or THF can sometimes reduce selectivity by altering this hydration layer.
Table 1: Effect of Solvent on Lipase-Catalyzed Resolution of 1-Indanol
Solvent Typical Log P Typical Outcome on E-value Rationale Hexane ~3.9 Often High Maintains rigid enzyme structure, minimal substrate-solvent interaction. Toluene ~2.7 Often High Aromatic solvent, can have specific interactions but generally good. MTBE ~1.3 Medium to High Ether, less hydrophobic, may slightly increase enzyme flexibility. Acetonitrile -0.3 Often Low Polar aprotic, can strip essential water from the enzyme, reducing activity and selectivity. | Dichloromethane | 1.25 | Variable | Can work but is often avoided due to environmental and safety concerns. |
-
-
Suboptimal Temperature: Temperature controls the kinetic energy of the system.
-
Solution: Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also decrease enantioselectivity by making the enzyme more flexible, thus reducing the energy difference between the transition states for the two enantiomers. Try running the reaction at room temperature (~25°C) or even lower (e.g., 4°C), and monitor the trade-off between reaction time and E-value.
-
Q2: My reaction conversion is low or has stalled before reaching 50%. What are the causes and solutions?
In a kinetic resolution, the theoretical maximum conversion of the racemic starting material is 50%. If your reaction stops significantly short of this, it indicates an issue with reaction kinetics or enzyme stability.
Root Causes & Actionable Solutions:
-
Enzyme Inactivation or Inhibition: The enzyme may be denatured or inhibited by reaction components or byproducts.
-
Byproduct Inhibition: In transesterification with vinyl acetate, the byproduct acetaldehyde can inactivate the lipase over time. If using an ester like ethyl acetate, the released ethanol can also act as a competitive substrate or inhibitor.
-
Solution: Use an irreversible acyl donor like vinyl acetate to drive the reaction forward. If inhibition is suspected, consider using a higher enzyme loading or employing immobilized enzymes, which often show greater stability.
-
-
Water Content: The amount of water in the system is critical for lipase activity in organic media.
-
Solution: Ensure your enzyme and solvent are not "bone dry." A tiny amount of water is essential for catalytic activity. However, too much water can promote hydrolysis of the acyl donor and the product ester, reducing the overall yield. If using a lyophilized enzyme powder, consider adding a very small amount of buffer or water (e.g., 0.1-1% v/w relative to the enzyme) to the reaction mixture.
-
-
-
Poor Substrate/Enzyme Mass Transfer: If using an immobilized enzyme (e.g., Novozym® 435), poor mixing can lead to mass transfer limitations, where the reaction rate is limited by how fast the substrate can reach the enzyme's active sites.
-
Solution: Increase the agitation speed (stirring or shaking). Ensure the enzyme beads are well-suspended in the reaction medium and not settled at the bottom. Be cautious not to use excessively high speeds that could cause mechanical degradation of the support material.
-
-
Reaction Equilibrium: If using a reversible acyl donor (e.g., ethyl acetate), the reaction may have reached equilibrium.
-
Solution: Shift the equilibrium. This can be achieved by adding a molecular sieve to remove the alcohol byproduct (e.g., ethanol) or by using a large excess of the acyl donor. The most robust solution is to switch to an irreversible acyl donor.
-
Workflow for Troubleshooting Low Conversion
Technical Support Center: Catalyst Deactivation in the Asymmetric Synthesis of (R)-(-)-1-Indanol
Welcome to the technical support center for the asymmetric synthesis of (R)-(-)-1-Indanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to catalyst performance in the asymmetric hydrogenation of 1-indanone. As Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying causes of catalyst deactivation to empower you to troubleshoot effectively and optimize your synthetic route.
The asymmetric hydrogenation of 1-indanone is a cornerstone reaction for producing the chiral building block this compound, a key intermediate in various pharmaceutical agents. The success of this synthesis hinges on the performance of chiral ruthenium catalysts, typically of the Noyori-type, which employ a ruthenium metal center coordinated with a BINAP (or derivative) diphosphine ligand and a chiral diamine.[1][2] While highly efficient, these catalysts are sensitive and susceptible to deactivation, leading to diminished yield, low enantioselectivity, and stalled reactions.
This guide is structured into two main sections: a Troubleshooting Guide formatted as a direct, problem-solving workflow, and a comprehensive Frequently Asked Questions (FAQ) section that delves deeper into the mechanisms of deactivation and prevention strategies.
Troubleshooting Guide: Rapid Diagnostics for Catalyst Failure
This section is designed for immediate use when a reaction has underperformed. Follow the logical flow to diagnose the potential cause of catalyst deactivation.
Problem 1: Low Conversion / Stalled Reaction
Your reaction has stopped before full consumption of the 1-indanone starting material.
Caption: Initial diagnostic workflow for low conversion.
-
Verify Reaction Parameters: Before suspecting the catalyst, confirm that the temperature, hydrogen pressure, and stirring rate are correct and have been stable throughout the reaction. For many catalytic systems, maintaining a strict inert atmosphere is crucial to prevent catalyst oxidation.[3]
-
Check for Leaks: In pressure-based hydrogenations, a leak in the system is a common cause of stalled reactions due to the loss of hydrogen gas.
-
Assess Catalyst Appearance: Visually inspect the reaction mixture. Deactivated ruthenium catalysts may sometimes change color or precipitate as black ruthenium nanoparticles.[3][4]
-
Suspect Catalyst Poisoning: If the reaction fails to start or stops abruptly at low conversion, a potent catalyst poison is a likely culprit.
-
Source of Poisons: Impurities can originate from the 1-indanone substrate, the solvent, or the hydrogen gas.
-
Common Culprits:
-
Sulfur and Phosphorus Compounds: Even trace amounts can irreversibly bind to the ruthenium center.
-
Halides: Residual chlorides from the 1-indanone synthesis (e.g., via Friedel-Crafts acylation with an acyl chloride) can interfere with the catalyst.[5][6]
-
Strong Coordinating Agents: Other functional groups or byproducts from the 1-indanone synthesis can act as competitive ligands.
-
-
Action: Proceed to the Catalyst Poisoning FAQ for mitigation strategies.
-
Problem 2: Poor Enantioselectivity (Low % ee)
The reaction proceeds to completion, but the desired this compound enantiomer is formed with low purity.
Caption: Initial diagnostic workflow for low enantioselectivity.
-
Check Ligand Purity: The enantiopurity of both the diphosphine (e.g., BINAP) and the diamine ligands is paramount. An impure ligand will lead directly to a lower % ee in the product.
-
Review Catalyst Activation: The in situ formation of the active Ru-hydride species is a critical step.[7] Ensure that the base used (e.g., KOtBu) is fresh and added under strictly anhydrous conditions. Moisture can lead to the formation of catalytically active but non-asymmetric or less selective species.
-
Control Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. An increase in temperature can sometimes lead to a decrease in enantioselectivity.[8] Ensure the reaction temperature was maintained at the optimal level.
-
Suspect Ligand Degradation: The chiral ligands themselves can degrade under harsh conditions.
-
Oxidation of Phosphine: The phosphorus atoms in BINAP are susceptible to oxidation, which would alter the electronic and steric properties of the catalyst.
-
Side Reactions: The diamine ligand can potentially undergo side reactions that modify its structure.
-
Action: Proceed to the Ligand Integrity FAQ for further details.
-
Frequently Asked Questions (FAQs)
This section provides in-depth explanations for common issues related to catalyst deactivation.
Catalyst Poisoning
Q1: What are the most likely catalyst poisons in my 1-indanone starting material?
A1: The synthesis of 1-indanone, often via an intramolecular Friedel-Crafts reaction, can introduce several impurities that are detrimental to ruthenium hydrogenation catalysts.[5][6][9][10]
-
Residual Acids/Halides: If the Friedel-Crafts reaction uses an acyl chloride and a Lewis acid like AlCl₃, or strong Brønsted acids like polyphosphoric acid, incomplete quenching and purification can leave acidic or halide residues.[5][6] These can react with the catalyst or the base, altering the active species.
-
Byproducts of Cyclization: Depending on the precursors, side reactions during the Friedel-Crafts cyclization can lead to isomers or polymeric materials that may coordinate to the catalyst.
-
Reagents from Upstream Steps: Impurities from the synthesis of the 3-arylpropionic acid precursor could also be carried through.
Q2: How can I purify my 1-indanone to remove potential catalyst poisons?
A2: Rigorous purification of the substrate is one of the most effective ways to prevent catalyst deactivation.
| Purification Method | Target Impurities | Protocol Summary |
| Recrystallization | Isomers, solid impurities | Dissolve the crude 1-indanone in a minimal amount of a hot solvent (e.g., ethanol, hexane/ethyl acetate) and allow it to cool slowly to form pure crystals. |
| Column Chromatography | A broad range of impurities | Pass a solution of the crude product through a silica gel column, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate). |
| Activated Carbon Wash | Heavy metals, colored impurities | Stir a solution of the 1-indanone with activated carbon, then filter through Celite to remove the carbon and adsorbed impurities. |
| Base Wash | Acidic impurities | Dissolve the indanone in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., NaHCO₃), followed by a water wash to neutrality. |
Q3: My solvents are "anhydrous" grade. Could they still be poisoning the catalyst?
A3: Yes. While "anhydrous" grade solvents have very low water content, they can still contain other detrimental impurities. Peroxides in ethers (like THF) can oxidize the phosphine ligands. Furthermore, improper handling can introduce atmospheric moisture and oxygen, which are highly damaging to the active Ru-H species. Always use freshly purified solvents or solvents from a recently opened bottle, and handle them using strict air-free techniques (e.g., cannula transfer under argon or nitrogen).
Mechanisms of Deactivation
Q4: What is happening to the catalyst molecule when it "deactivates"?
A4: Deactivation is not a single process but can occur through several pathways. For Noyori-type catalysts, a key deactivation mechanism involves the loss of the arene ligand from the ruthenium center, which can lead to the formation of inactive, hydride-bridged ruthenium dimers and, eventually, ruthenium nanoparticles.[4] This process is often an inherent first-order decay of the active hydride species.[4]
Caption: A primary deactivation pathway for Noyori-type catalysts.
Q5: Can the product, this compound, deactivate the catalyst?
A5: Yes, this is a phenomenon known as product inhibition . The hydroxyl group of the 1-indanol product can coordinate to the ruthenium center, competing with the 1-indanone substrate for the active site. This coordination is typically reversible, but if the product concentration becomes high, it can significantly slow down the reaction rate. While not a permanent deactivation, it can be a major cause of sluggish or stalled reactions, especially at high substrate conversions.[11]
Catalyst Regeneration and Analysis
Q6: My reaction failed and I suspect the catalyst is deactivated. Can I regenerate it?
A6: Regeneration of a homogeneous catalyst like a Noyori-type complex is challenging and often not practical in a standard research lab setting. Unlike heterogeneous catalysts that can be washed or recalcined, a deactivated soluble catalyst is difficult to separate from the reaction mixture and restore to its active form.[12][13] If gross deactivation is suspected, it is almost always more efficient and reliable to use a fresh batch of catalyst after rigorously purifying the substrate and solvents. For supported catalysts, regeneration protocols involving oxidation followed by reduction have been reported to remove poisons and redisperse metal particles.[13]
Q7: What analytical techniques can I use to confirm catalyst deactivation?
A7: Several spectroscopic methods can provide insight into the state of your catalyst, although this often requires isolating it from the reaction mixture.
-
NMR Spectroscopy: 1H and 31P NMR are powerful tools. Changes in the chemical shifts of the ligand protons or the phosphorus signal can indicate ligand degradation, oxidation, or a change in the coordination environment of the ruthenium center.[14]
-
HPLC/LC-MS: Chiral HPLC can be used to re-verify the enantiomeric purity of the ligands. LC-MS can help identify potential degradation products of the catalyst complex.[14]
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This technique can be used to precisely determine the ruthenium concentration in your catalyst stock solution to ensure correct loading.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csc.com.tw [csc.com.tw]
- 13. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 14. The investigation of the stability of ruthenium based photocatalysts using HPLC, NMR and UV visible techniques - DORAS [doras.dcu.ie]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC-Based Determination of Enantiomeric Purity for (R)-(-)-1-Indanol
For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical quality attribute that dictates pharmacological activity, safety, and efficacy. (R)-(-)-1-Indanol is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for determining the enantiomeric purity of this compound, with a primary focus on the gold standard: Chiral High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offers a framework for robust self-validating systems, and is grounded in authoritative references to ensure scientific integrity.
The Primacy of Chiral HPLC in Enantiomeric Purity Assessment
While several techniques can assess enantiomeric purity, Chiral HPLC is the predominant method in both research and quality control environments. Its strength lies in its ability to physically separate enantiomers, allowing for direct, accurate, and precise quantification. This physical separation is achieved through the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times.
The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. For a compound like 1-Indanol, two classes of CSPs have demonstrated exceptional utility: Polysaccharide-based and Pirkle-type columns.
The Mechanism of Chiral Recognition: A Tale of Two Phases
Polysaccharide-Based CSPs , such as those derived from amylose or cellulose coated or immobilized on a silica support, are remarkably versatile. Their chiral recognition ability stems from the helical polymer structure which forms chiral grooves. Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate derivatives on the sugar backbone. The precise fit of an enantiomer into these grooves dictates its retention time.[1][2]
Pirkle-Type CSPs , named after William H. Pirkle, operate on a principle of π-π interactions, hydrogen bonding, and steric hindrance. These phases, like the (R,R) WHELK-O® 1, contain π-electron deficient aromatic rings (π-acceptors) and/or π-electron rich rings (π-donors). For an analyte like 1-Indanol, which contains a π-rich phenyl group and a hydrogen-bonding hydroxyl group, these CSPs offer a highly selective environment. The chiral recognition is famously explained by the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the CSP and one of the enantiomers, with at least one of these being stereochemically dependent.[3][4]
Comparative Performance of Chiral Stationary Phases for 1-Indanol
A systematic screening of CSPs is the most effective strategy for developing a robust method. The following table summarizes the performance of three different types of CSPs for the enantiomeric separation of 1-Indanol, providing a clear comparison of their effectiveness.
| Parameter | Method 1: Polysaccharide (Amylose) | Method 2: Polysaccharide (Cellulose) | Method 3: Pirkle-Type |
| Chiral Column | Chiralpak® ID | Chiralpak® IB | Regis® (R,R) WHELK-O® 1 |
| Particle Size | 5 µm | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R1_) | ~8.5 min | ~10.2 min | ~7.8 min |
| Retention Time (t_R2_) | ~9.8 min | ~11.5 min | ~9.5 min |
| Separation Factor (α) | 1.15 | 1.13 | 1.22 |
| Resolution (R_s_) | > 2.0 | > 1.8 | > 2.5 |
Note: Retention times are approximate and can vary between systems. The data for the Regis® (R,R) WHELK-O® 1 is inferred from its known high performance for chiral alcohols.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a detailed, step-by-step methodology for the determination of the enantiomeric purity of this compound using a polysaccharide-based CSP.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiralpak® ID (5 µm, 250 x 4.6 mm) or equivalent polysaccharide-based column
-
Data acquisition and processing software (e.g., Chromeleon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Racemic 1-Indanol standard
-
This compound sample for analysis
Mobile Phase Preparation
-
Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Racemic Standard: Accurately weigh approximately 10 mg of racemic 1-Indanol and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
This compound Sample: Prepare the sample to be tested at the same concentration (1 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Chromatographic Conditions
-
Column: Chiralpak® ID (5 µm, 250 x 4.6 mm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
System Suitability and Analysis
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the racemic 1-Indanol standard. The system is deemed suitable for analysis if the resolution (R_s_) between the two enantiomer peaks is greater than 1.5.
-
Analysis: Once the system suitability is confirmed, inject the this compound sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both potential enantiomers.
Data Analysis and Calculation of Enantiomeric Purity
-
Integrate the peak areas for the two enantiomers in the chromatogram of the sample. Let the area of the major peak (this compound) be A_R and the area of the minor peak ((S)-(+)-1-Indanol) be A_S.
-
Calculate the percentage of each enantiomer:
-
% (R)-enantiomer = [A_R / (A_R + A_S)] * 100
-
% (S)-enantiomer = [A_S / (A_R + A_S)] * 100
-
-
Calculate the enantiomeric excess (% ee):
-
% ee = |% (R)-enantiomer - % (S)-enantiomer|
-
Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.
Ensuring Trustworthiness: A Self-Validating System
A method is only as reliable as its validation. For chiral purity assays, the principles of analytical method validation outlined in the ICH Q2(R1) and USP General Chapter <1225> guidelines are the authoritative framework.[5][6][7][8][9][10][11][12][13] A robust method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the two enantiomer peaks from each other and from any impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the undesired enantiomer within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample of the desired enantiomer spiked with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
By thoroughly validating these parameters, the chiral HPLC method becomes a self-validating system, ensuring the trustworthiness of every result.
Alternative Methodologies: A Comparative Overview
While chiral HPLC is the workhorse, alternative techniques exist and may be suitable depending on the available instrumentation and specific analytical needs.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC offers excellent resolution and sensitivity. Since 1-Indanol is a relatively volatile alcohol, this method is a viable alternative. However, it often requires derivatization to improve volatility and chromatographic performance.
Workflow Diagram for Chiral GC
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. bujnochem.com [bujnochem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. hplc.eu [hplc.eu]
- 11. hplc.eu [hplc.eu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. gcms.cz [gcms.cz]
A Guide to the Synthesis of (R)-(-)-1-Indanol: A Comparative Analysis of Key Methodologies
Introduction
(R)-(-)-1-Indanol is a crucial chiral building block in modern synthetic chemistry. Its rigid bicyclic structure and well-defined stereochemistry make it an invaluable intermediate, most notably in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®).[1][2] The precise spatial arrangement of its hydroxyl group is fundamental to the therapeutic efficacy of the final active pharmaceutical ingredient. Consequently, the development of efficient, scalable, and highly stereoselective methods for its production is a topic of significant academic and industrial interest.
This guide provides an in-depth comparison of the principal synthetic strategies employed to obtain enantiomerically pure this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, offering field-proven insights into the experimental choices that govern success. The core methodologies are broadly categorized into two approaches: the direct asymmetric reduction of the prochiral ketone, 1-indanone, and the resolution of a racemic mixture of 1-indanol. By presenting detailed protocols, comparative performance data, and workflow diagrams, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic route for their specific needs.
Methodology 1: Asymmetric Reduction of 1-Indanone
The most direct route to this compound involves the enantioselective reduction of commercially available 1-indanone.[3] This strategy is atom-economical and avoids the 50% theoretical yield ceiling of kinetic resolutions. The success of this approach hinges on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a renowned and reliable method for the enantioselective reduction of a wide range of ketones.[4][5] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a borane source.
Mechanistic Rationale & Experimental Causality
The predictability of the CBS reduction is one of its greatest strengths. The reaction proceeds through a well-defined mechanism.[5] First, the borane source (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][6] This coordination enhances the Lewis acidity of the endocyclic boron atom while activating the borane as a potent hydride donor.[6] The ketone substrate then coordinates to this activated catalyst complex. Steric hindrance dictates that the ketone's larger substituent (the fused benzene ring in 1-indanone) orients away from the bulky group on the catalyst's chiral center. This locks the ketone into a specific orientation, exposing one of its prochiral faces to an intramolecular hydride transfer from the coordinated borane via a six-membered transition state.[4] Using the (S)-prolinol-derived catalyst directs the hydride to the Re face of 1-indanone, yielding the desired (R)-1-indanol. The reaction must be conducted under strictly anhydrous conditions, as water can hydrolyze the borane reagent and the catalyst, significantly diminishing enantioselectivity.[4][6]
Experimental Protocol: CBS Reduction of 1-Indanone
-
Catalyst Preparation: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, ~5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add borane dimethyl sulfide complex (BH₃·SMe₂, ~0.6 equivalents) at 0 °C.
-
Reaction Initiation: Stir the mixture for 15 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: Slowly add a solution of 1-indanone (1.0 equivalent) in anhydrous THF to the catalyst mixture at 0 °C over 1-2 hours using a syringe pump to maintain a low concentration of the free ketone.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.
-
Extraction and Purification: Extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method is a cornerstone of industrial asymmetric synthesis.[7] It utilizes chiral ruthenium(II) catalysts, typically bearing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a diamine ligand, to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[8]
Mechanistic Rationale & Experimental Causality
The Noyori hydrogenation operates via a non-classical "metal-ligand bifunctional" mechanism.[7] The Ru(II) precatalyst is activated under an H₂ atmosphere to form a ruthenium hydride species. The ketone substrate coordinates to the Lewis acidic Ru center, while the N-H group of the diamine ligand forms a hydrogen bond with the ketone's carbonyl oxygen.[8][9] This dual activation organizes the substrate within the chiral pocket of the catalyst. The hydride on the ruthenium and the proton on the nitrogen are then transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered pericyclic transition state.[8] For 1-indanone, a catalyst with (R,R)-diamine and (R)-BINAP ligands will produce (R)-1-indanol. This method is prized for its high atom economy (using H₂ as the reductant) and extremely high catalyst turnover numbers (TON), making it highly cost-effective for large-scale production despite the high initial cost of the ruthenium catalyst.[7]
Experimental Protocol: Noyori Hydrogenation of 1-Indanone
-
System Setup: Charge a high-pressure autoclave reactor with 1-indanone (1.0 equivalent) and a degassed solvent such as methanol or isopropanol.
-
Catalyst Addition: In a glovebox, add the chiral ruthenium catalyst, e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN] (~0.01-0.1 mol%), and a base such as potassium tert-butoxide (~2 mol%).
-
Reaction Execution: Seal the reactor, remove it from the glovebox, and purge it several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂) and heat to the reaction temperature (e.g., 30-50 °C).
-
Reaction Monitoring: Monitor the reaction by observing H₂ uptake and analyzing aliquots via GC or HPLC.
-
Workup and Purification: Once the reaction is complete, cool the reactor and carefully vent the H₂ pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by crystallization or column chromatography to afford pure this compound.
Biocatalytic Reduction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For ketone reduction, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are employed. These enzymes use a nicotinamide cofactor (NADH or NADPH) as the hydride source.[10]
Mechanistic Rationale & Experimental Causality
The enzyme's active site is an intricate, chiral environment that binds the ketone substrate in a highly specific orientation.[10] According to Prelog's rule, the cofactor delivers a hydride to one specific face of the carbonyl, leading to exceptionally high enantioselectivity, often >99.5% ee. A key challenge is the stoichiometric requirement for the expensive NAD(P)H cofactor. This is overcome by using a cofactor recycling system.[11] A common approach is to use a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase, or more simply, to use isopropanol directly with a KRED that can utilize it to reduce NAD(P)⁺ to NAD(P)H, generating acetone as a byproduct. Whole-cell systems (using organisms like Leuconostoc mesenteroides) are often simpler as they contain the necessary enzymes and cofactor regeneration machinery intrinsically.
Experimental Protocol: Biocatalytic Reduction of 1-Indanone
-
Biocatalyst Preparation: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0). Add the KRED enzyme preparation (lyophilized powder or solution) or whole cells.
-
Cofactor & Substrate: Add the cofactor (NAD⁺ or NADP⁺, catalytic amount) and the sacrificial substrate for recycling (e.g., isopropanol, often used as a co-solvent, 5-10% v/v).
-
Reaction Initiation: Add 1-indanone (often dissolved in the isopropanol co-solvent to aid solubility).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the pH, adjusting as necessary. The reaction progress can be followed by HPLC or GC analysis of extracted aliquots.
-
Workup and Extraction: Once the reaction reaches completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography if required.
Methodology 2: Kinetic Resolution of Racemic 1-Indanol
An alternative strategy involves the preparation of racemic 1-indanol, which is easily accomplished by the non-chiral reduction of 1-indanone with a simple reducing agent like sodium borohydride (NaBH₄). The enantiomers are then separated in a subsequent step. Kinetic resolution achieves this by having the two enantiomers react at different rates with a chiral reagent or catalyst.[12]
Mechanistic Rationale & Experimental Causality
In a kinetic resolution, a chiral catalyst or reagent selectively modifies one enantiomer of the racemate faster than the other.[12] For example, in an enzyme-catalyzed acylation, the lipase will acylate the (S)-1-indanol much faster than the (R)-1-indanol. The reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains highly enriched acylated (S)-1-indanol and the desired, unreacted (R)-1-indanol. The key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. The efficiency of the resolution is described by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). A high s-value is necessary to achieve high enantiomeric excess for both the product and the remaining starting material.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup: Dissolve racemic 1-indanol (1.0 equivalent) in a suitable organic solvent like toluene or THF.
-
Reagents: Add an acylating agent, such as vinyl acetate or isopropenyl acetate (~0.5-0.6 equivalents), which acts as an irreversible acyl donor.
-
Catalyst: Add the lipase catalyst (e.g., Lipase PS-30 from Pseudomonas cepacia or CAL-B) as an immobilized powder.
-
Reaction: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by GC or HPLC, tracking the consumption of the starting material.
-
Termination and Workup: When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Concentrate the filtrate. The resulting mixture of this compound and the acylated (S)-enantiomer can be separated by flash column chromatography, leveraging the significant difference in polarity between the alcohol and the ester.
Comparative Analysis
The choice of synthetic method depends critically on the desired scale, available equipment, cost considerations, and environmental impact. The following table summarizes the key performance indicators for each discussed methodology.
| Method | Starting Material | Key Reagents / Catalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages & Challenges |
| CBS Reduction | 1-Indanone | (S)-CBS Catalyst, BH₃ Source | 90-98% | 95-99% | High ee, predictable stereochemistry, broad applicability.[13] | Requires stoichiometric borane, strict anhydrous conditions, catalyst cost.[4] |
| Noyori Hydrogenation | 1-Indanone | Chiral Ru(II)-Diamine-Diphosphine Catalyst, H₂ gas | >95% | >99% | Excellent atom economy, very high catalyst efficiency (TON), industrially proven.[7] | Requires high-pressure equipment, expensive catalyst, sensitivity to impurities. |
| Biocatalytic Reduction | 1-Indanone | Ketoreductase (KRED), NAD(P)H, Recycling System | 85-99% | >99.5% | Extremely high selectivity, mild aqueous conditions ("green"), safe.[10][11] | Requires cofactor recycling, potential substrate/product inhibition, downstream processing from aqueous media. |
| Kinetic Resolution | Racemic 1-Indanol | Lipase, Acyl Donor (e.g., Vinyl Acetate) | <50% (theoretical max) | >99% (for unreacted alcohol) | Operationally simple, very mild conditions, high ee possible. | Maximum 50% yield, requires separation of product from starting material, generates waste enantiomer.[12] |
Conclusion and Recommendations
There is no single "best" method for the synthesis of this compound; the optimal choice is context-dependent.
-
For laboratory-scale synthesis and methodological flexibility, the Corey-Bakshi-Shibata (CBS) reduction offers excellent enantioselectivity and predictability with standard laboratory glassware. Its primary drawbacks are the handling of borane reagents and the need for strictly anhydrous conditions.
-
For large-scale industrial production, Noyori asymmetric hydrogenation is the undisputed leader. Its exceptional atom economy and catalyst efficiency make it the most cost-effective and sustainable option at scale, despite the high upfront investment in the catalyst and high-pressure equipment.
-
For researchers prioritizing green chemistry and exceptional selectivity, biocatalytic reduction is an outstanding choice. It operates in water under mild conditions and can deliver products with near-perfect enantiomeric purity. The main considerations are the availability of a suitable enzyme and the development of an efficient process including cofactor recycling and product extraction.
-
Kinetic resolution remains a viable, if less atom-economical, option. It is particularly useful when a highly active and selective asymmetric reduction catalyst is not available or when starting from an inexpensive racemic mixture is preferred. Its operational simplicity is appealing, but the inherent 50% yield limit is a significant drawback for large-scale applications.
Ultimately, by understanding the mechanistic principles, practical requirements, and performance trade-offs detailed in this guide, researchers can make an informed decision to select the synthetic strategy that best aligns with their technical capabilities and project goals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Indanone - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: The Role of (R)-(-)-1-Indanol
In the intricate landscape of asymmetric synthesis, the strategic selection of a chiral directing group is a critical determinant of success. For researchers, scientists, and professionals in drug development, the ability to predictably and efficiently control stereochemistry is paramount. Among the arsenal of chiral molecules, chiral alcohols and their derivatives have proven to be exceptionally versatile and effective. This guide provides an in-depth, objective comparison of (R)-(-)-1-Indanol with other prominent chiral alcohols, supported by experimental data, to elucidate its unique advantages and applications in modern asymmetric synthesis.
The Privileged Scaffold: Why Chiral Alcohols?
Chiral alcohols are foundational pillars in asymmetric synthesis due to their ability to be incorporated into a wide array of chiral auxiliaries, ligands, and catalysts.[1][2][3] Their utility stems from several key features:
-
Structural Diversity: A vast range of chiral alcohols, both naturally derived (from the chiral pool) and synthetically accessible, provides a diverse toolkit for chemists.[4]
-
Ease of Modification: The hydroxyl group serves as a convenient handle for derivatization, allowing for the facile synthesis of ligands and auxiliaries with tailored steric and electronic properties.
-
Coordination Properties: The oxygen atom of the hydroxyl group, often in concert with other nearby heteroatoms (like in amino alcohols), can effectively coordinate to metal centers, creating a well-defined chiral environment for catalysis.
Two dominant strategies employing chiral alcohols in asymmetric synthesis are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.[5] Both methodologies offer powerful and reliable means for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.[5]
This compound: A Closer Look
This compound, and its close relative, (1R,2S)-1-amino-2-indanol, possess a rigid bicyclic indane backbone.[1][6][7] This structural constraint is a key advantage, as it minimizes conformational flexibility and creates a highly predictable and effective steric environment for stereochemical control.[1][6] This rigidity often translates to high levels of enantioselectivity in a variety of transformations.[1]
The primary application of amino indanol derivatives is in the CBS reduction, where it forms a chiral oxazaborolidine catalyst.[1][6][8] This catalyst system is renowned for its high efficiency and enantioselectivity in the reduction of a broad range of ketones.[9][10][11]
Comparative Performance Analysis: this compound vs. Other Chiral Alcohols
The true measure of a chiral director's efficacy lies in its performance in benchmark asymmetric reactions. The following data summarizes the performance of various chiral alcohols and their derivatives in the asymmetric reduction of acetophenone, a standard substrate for evaluating such transformations.
Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone
| Chiral Ligand/Auxiliary | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| (1R,2S)-1-Amino-2-indanol | Oxazaborolidine/BH₃ | Acetophenone | High | 87 | Stoichiometric use of the ligand-borane complex.[8] |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂/KOH | Acetophenone | 70 | 91 (S) | Asymmetric transfer hydrogenation in isopropanol.[8] |
| (S)-Proline derivative | Oxazaborolidinone/BH₃ | Acetophenone | High | up to 76 (R) | |
| (1R,2S)-Norephedrine derivative | [Rh(cod)Cl]₂/ligand | Acetophenone | 95 | 85 (R) | Asymmetric hydrosilylation. |
| (S)-Diphenylprolinol | Oxazaborolidine/BH₃ | Acetophenone | >95 | >95 (R) | A highly effective catalyst for CBS reductions.[11] |
Analysis of Performance Data:
The data clearly indicates that while several chiral amino alcohols provide good to excellent enantioselectivity, derivatives of (1R,2S)-1-amino-2-indanol consistently deliver high levels of stereocontrol in both stoichiometric and catalytic reductions.[8] Its performance in asymmetric transfer hydrogenation, a particularly attractive method for industrial applications due to the use of safe and inexpensive hydrogen donors like isopropanol, is noteworthy.[12]
Mechanistic Insights: The Source of Selectivity
The high enantioselectivity observed with indanol-derived catalysts can be attributed to the well-defined transition states they promote.
Corey-Bakshi-Shibata (CBS) Reduction
In the CBS reduction, the oxazaborolidine catalyst, formed in situ from the amino alcohol and a borane source, coordinates to both the borane reductant and the ketone substrate.[9][10][13] The rigid indane backbone of the catalyst dictates the facial selectivity of the hydride transfer from the borane to the ketone, leading to a predictable stereochemical outcome.[6]
The catalytic cycle involves the coordination of borane to the nitrogen of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron.[10] The ketone then coordinates to this activated boron in a sterically controlled manner, followed by an intramolecular hydride transfer through a six-membered transition state.[9]
Caption: Catalytic Cycle of the CBS Reduction.
Noyori Asymmetric Hydrogenation
In Noyori asymmetric hydrogenation, ruthenium (II) complexes bearing chiral diphosphine and diamine ligands are employed.[5] While not directly utilizing this compound itself, this method provides a valuable point of comparison. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where an NH proton and a metal hydride are transferred to the ketone carbonyl group via a six-membered pericyclic transition state.[14] The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydrogenation.
Experimental Protocols
To provide a practical context for the discussed concepts, detailed experimental protocols for key asymmetric transformations are provided below.
Protocol 1: Asymmetric Reduction of Acetophenone using an Indanol-Derived CBS Catalyst
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1R,2S)-1-amino-2-indanol (0.1 mmol) in anhydrous THF (2 mL).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (0.1 mL, 0.1 mmol) dropwise. Hydrogen gas will evolve.[6]
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.[8]
-
-
Reduction:
-
Cool the catalyst solution to the desired temperature (e.g., 25 °C).[6]
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Slowly add the acetophenone solution to the catalyst mixture.
-
Slowly add an additional 1.0 M solution of BH₃·THF (0.6 mL, 0.6 mmol) to the reaction mixture.[6]
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol (2 mL).[1]
-
Acidify the mixture with 1 M HCl (5 mL) and stir for 30 minutes.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Wash the combined organic layers with saturated sodium bicarbonate solution, brine, and dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield chiral 1-phenylethanol.[1]
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Caption: Workflow for Asymmetric Ketone Reduction via CBS Catalysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To synthesize (S)-1-phenylethanol using a ruthenium catalyst with an indanol-derived ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral ligand (derived from (1R,2S)-1-amino-2-indanol)
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Acetophenone
Procedure:
-
Catalyst Activation:
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol).
-
Add a solution of KOH (0.05 mmol) in isopropanol (5 mL).
-
Heat the mixture at 80 °C for 30 minutes to form the active catalyst.
-
-
Hydrogenation:
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Stir the reaction at 80 °C and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
This compound and its derivatives, particularly (1R,2S)-1-amino-2-indanol, represent a class of exceptionally effective chiral directors in asymmetric synthesis.[1] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of enantioselectivity in key transformations such as the CBS reduction.[1][6] While other chiral alcohols, such as those derived from proline and ephedrine, also demonstrate considerable utility, the consistent high performance and versatility of indanol-based systems make them a preferred choice for many applications, from laboratory-scale synthesis to industrial drug development.
The continued exploration of novel ligands derived from the indanol scaffold, as well as the application of these established catalysts to a broader range of substrates and reaction types, promises to further solidify the prominent role of this compound in the ever-evolving field of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 14. pnas.org [pnas.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to (R)-(-)-1-Indanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of innovation. (R)-(-)-1-Indanol is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiviral agent Indinavir. The stereochemistry at the hydroxyl-bearing carbon is paramount to its biological activity, making the selection of an optimal, enantioselective synthetic route a decision of significant economic and scientific consequence. This guide provides an in-depth, objective comparison of the primary synthetic strategies to this compound, supported by experimental data, to empower you in making the most informed choice for your research and development needs.
Asymmetric Reduction of 1-Indanone
The most direct approach to this compound is the asymmetric reduction of the prochiral ketone, 1-indanone. This method's elegance lies in its atom economy, directly creating the desired stereocenter. The success of this strategy hinges on the choice of a suitable chiral catalyst. Two prominent catalytic systems dominate this field: Noyori-type ruthenium catalysts for asymmetric transfer hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) catalysts for borane-mediated reduction.
Noyori Asymmetric Transfer Hydrogenation (ATH)
Expertise & Experience: The Noyori ATH reaction is a powerful and widely adopted method for the enantioselective reduction of ketones. The mechanism involves a metal-ligand bifunctional catalyst, typically a ruthenium complex with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. The reaction proceeds through a six-membered pericyclic transition state where a hydride is transferred from a hydrogen source (commonly isopropanol or a formic acid/triethylamine mixture) to the ketone. The chirality of the ligands dictates the facial selectivity of the hydride attack on the carbonyl group, leading to a high degree of enantioselectivity. The choice of the specific ligands and reaction conditions is critical to achieving high performance and can be tailored to the substrate.
Trustworthiness: The reliability of Noyori-type catalysts is well-established, with numerous industrial applications. The high turnover numbers (TON) and turnover frequencies (TOF) achievable make this an economically viable option for large-scale synthesis. The catalysts are often commercially available, though their initial cost can be substantial.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Indanone
-
In an inert atmosphere glovebox, a reaction vessel is charged with the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.1-1 mol%).
-
A solution of 1-indanone in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine) is added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-80 °C) and monitored by an appropriate analytical method (e.g., GC or TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures (e.g., extraction and chromatography).
-
The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
Expertise & Experience: The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly proline), to mediate the enantioselective reduction of ketones with a borane source (e.g., borane-dimethyl sulfide complex). The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which activates the borane as a hydride donor. The catalyst then coordinates to the ketone in a sterically controlled manner, directing the hydride transfer to one face of the carbonyl, thus establishing the desired stereochemistry. The predictability of the stereochemical outcome based on the catalyst's chirality is a key advantage of this method.
Trustworthiness: The CBS reduction is a highly reliable and versatile method that has been extensively used in organic synthesis for decades. The catalysts are commercially available in both enantiomeric forms and can also be prepared in situ. The reaction conditions are generally mild, and the procedure is relatively straightforward to perform.
Experimental Protocol: CBS Reduction of 1-Indanone
-
To a flame-dried flask under an inert atmosphere, the (R)-CBS-oxazaborolidine catalyst (5-10 mol%) is added as a solution in an anhydrous solvent (e.g., THF).
-
The solution is cooled (e.g., to 0 °C or -20 °C), and the borane source (e.g., borane-dimethyl sulfide complex) is added dropwise.
-
A solution of 1-indanone in the same anhydrous solvent is then added slowly to the catalyst-borane mixture.
-
The reaction is stirred at the low temperature until completion, as monitored by TLC or GC.
-
The reaction is carefully quenched by the slow addition of methanol, followed by acidic workup.
-
The product is extracted, purified, and its enantiomeric excess is determined.
Data Presentation: Asymmetric Reduction of 1-Indanone
| Method | Catalyst | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Noyori ATH | RuCl--INVALID-LINK-- | 1 | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 16 | 95 | 98 (R) |
| CBS Reduction | (R)-Me-CBS | 10 | BH₃·SMe₂ | THF | -20 | 1 | 92 | 96 (R) |
Note: The data presented is a representative compilation from literature and may vary based on specific experimental conditions.
Kinetic Resolution of Racemic 1-Indanol
Kinetic resolution is a strategy that separates a racemic mixture by the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, for certain applications, especially where the starting racemic alcohol is inexpensive, this can be a viable option.
Enzymatic Kinetic Resolution
Expertise & Experience: Lipases are a class of enzymes that are highly effective at catalyzing the enantioselective acylation of alcohols. In a typical enzymatic kinetic resolution of racemic 1-indanol, a lipase such as Candida antarctica lipase B (CALB) is used to selectively acylate one enantiomer (e.g., the (S)-enantiomer) with an acyl donor (e.g., vinyl acetate), leaving the desired (R)-1-indanol unreacted. The key to a successful resolution is the high enantioselectivity of the enzyme, which allows for the separation of the unreacted alcohol from the acylated product with high enantiomeric purity.
Trustworthiness: Enzymatic resolutions are widely used in industry due to their high selectivity, mild reaction conditions, and the environmental benefits of using biocatalysts. The enzymes are often immobilized on a solid support, which allows for easy recovery and reuse, thereby reducing costs.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Indanol
-
To a solution of racemic 1-indanol in an organic solvent (e.g., toluene or hexane), is added an acyl donor (e.g., vinyl acetate).
-
Immobilized lipase (e.g., Novozym 435, which is immobilized CALB) is added to the mixture.
-
The suspension is stirred at a controlled temperature (e.g., 30-45 °C) and the reaction progress is monitored until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The acylated product and the unreacted (R)-1-indanol are separated by chromatography.
-
The enantiomeric excess of the recovered (R)-1-indanol is determined.
Chemical Kinetic Resolution
Expertise & Experience: Non-enzymatic methods for kinetic resolution also exist. For instance, a silylative kinetic resolution using a chiral guanidine catalyst has been reported. In this method, a chiral catalyst promotes the selective silylation of one enantiomer of racemic 1-indanol, leaving the other enantiomer unreacted. The efficiency of this process is quantified by the selectivity factor (s), where a higher 's' value indicates a better separation of the enantiomers.
Trustworthiness: While often requiring more specialized and potentially costly catalysts compared to enzymes, chemical kinetic resolutions can offer advantages in terms of substrate scope and reaction conditions. The development of catalysts with very high selectivity factors has made this a competitive approach.
Data Presentation: Kinetic Resolution of Racemic 1-Indanol
| Method | Catalyst/Enzyme | Acyl/Silyl Donor | Solvent | Temp (°C) | Conversion (%) | Yield of (R)-1-Indanol (%) | e.e. of (R)-1-Indanol (%) |
| Enzymatic | Novozym 435 (CALB) | Vinyl Acetate | Toluene | 40 | ~50 | <50 | >99 |
| Chemical | Chiral Guanidine | Ph₃SiCl | Toluene | -78 | 47 | 53 | >99 |
Biocatalytic Reduction of 1-Indanone
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. This approach utilizes whole microorganisms or isolated enzymes (ketoreductases) to perform the asymmetric reduction of 1-indanone.
Expertise & Experience: Many microorganisms, including bacteria and yeasts, possess alcohol dehydrogenases (ADHs) that can reduce ketones to alcohols with high enantioselectivity. The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the formation of the (S)-alcohol for many ADHs. However, "anti-Prelog" enzymes that produce the (R)-alcohol are also known and can be identified through screening or created through protein engineering. Whole-cell biocatalysis is often preferred for its simplicity as it circumvents the need for the isolation and purification of enzymes and provides a system for cofactor regeneration.
Trustworthiness: The use of biocatalysis in industrial processes is rapidly growing. It offers significant advantages in terms of sustainability, safety, and often cost-effectiveness, especially for large-scale production. The high enantioselectivities achieved often eliminate the need for extensive purification steps.
Experimental Protocol: Whole-Cell Bioreduction of 1-Indanone
-
A culture of the selected microorganism (e.g., Acetobacter pasteurianus) is grown to a suitable cell density.
-
The cells are harvested and resuspended in a buffer solution.
-
A co-substrate for cofactor regeneration (e.g., isopropanol or glucose) is added.
-
1-Indanone is added to the cell suspension, and the mixture is incubated under controlled conditions (temperature, pH, agitation).
-
The reaction is monitored for the conversion of the ketone to the alcohol.
-
Upon completion, the product is extracted from the reaction medium and purified.
-
The enantiomeric excess of the (R)-1-indanol is determined.
Data Presentation: Biocatalytic Reduction of 1-Indanone
| Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Acetobacter pasteurianus | Isopropanol | 35 | 1.2 | 95 | >99.9 (R) |
Cost-Benefit Analysis
The selection of the optimal synthetic route is a multi-faceted decision that extends beyond just the chemical yield and enantioselectivity. A comprehensive cost-benefit analysis must consider factors such as catalyst cost and loading, reagent and solvent costs, operational complexity, scalability, and environmental impact.
| Route | Catalyst/Enzyme Cost | Catalyst Loading | Throughput | Scalability | Green Chemistry | Key Advantages | Key Disadvantages |
| Noyori ATH | High | Very Low (0.1-1 mol%) | High | Excellent | Good | High efficiency, high e.e. | High initial catalyst cost, requires pressure equipment |
| CBS Reduction | Moderate | Moderate (5-10 mol%) | High | Good | Good | Predictable stereochemistry, mild conditions | Stoichiometric borane reagent, moisture sensitive |
| Enzymatic KR | Low to Moderate | High (w/w) | Moderate | Excellent | Excellent | High e.e., mild conditions, reusable catalyst | Max. 50% yield, requires separation of product and unreacted SM |
| Chemical KR | High | Low (0.5 mol%) | Moderate | Good | Fair | High e.e., low catalyst loading | Max. 50% yield, expensive/specialized catalysts |
| Biocatalytic Red. | Low | High (cell mass) | High | Excellent | Excellent | Very high e.e., green, potentially low cost | Requires microbiology expertise, process optimization can be lengthy |
Cost of Key Reagents and Catalysts:
-
1-Indanone: ~$6/5g
-
This compound: ~$70/50mg
-
Ru-BINAP Catalysts: ~
323/kit55/250mgto -
(R)-Me-CBS Catalyst: ~$65/1g
-
Immobilized Candida antarctica Lipase B (Novozym 435): ~$175/10g
Conclusion and Recommendations
Each synthetic route to this compound presents a unique set of advantages and disadvantages.
-
For large-scale, industrial production where efficiency and throughput are paramount, Noyori Asymmetric Transfer Hydrogenation stands out as a superior choice due to its very low catalyst loading and high turnover numbers, despite the high initial investment in the catalyst.
-
For laboratory-scale synthesis and rapid access to enantioenriched material, the CBS reduction offers a reliable and predictable method with readily available catalysts and straightforward experimental setup.
-
When green chemistry principles are a primary driver and the cost of the starting material is low, enzymatic kinetic resolution is an excellent option, providing exceptionally high enantiopurity. The limitation of a 50% maximum yield is a significant consideration.
-
The most promising route for a sustainable and potentially highly cost-effective industrial process is the biocatalytic reduction using whole cells. The reported synthesis of (R)-1-indanol with near-perfect enantioselectivity and high yield using Acetobacter pasteurianus highlights the immense potential of this approach. While it may require more initial investment in process development and microbiology infrastructure, the long-term benefits in terms of cost and environmental impact are substantial.
Ultimately, the optimal choice will depend on the specific requirements of your project, including the desired scale of production, budget constraints, available equipment, and commitment to sustainable practices. This guide provides the foundational data and expert insights to navigate this critical decision-making process.
Visualizations
Synthetic Strategies Overview
Caption: Overview of synthetic routes to this compound.
Cost-Benefit Analysis Logic
Caption: Decision workflow for selecting a synthetic route.
A Comparative Guide to the Certificate of Analysis for Commercial (R)-(-)-1-Indanol: Ensuring Quality for Research and Development
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks like (R)-(-)-1-Indanol is paramount. This optically active alcohol is a key intermediate in the synthesis of various pharmaceutical agents, and its quality directly impacts the efficacy and safety of the final product. A Certificate of Analysis (CoA) is the primary document that attests to the quality of a commercial batch. However, not all CoAs are created equal, and understanding the nuances of the data presented is crucial for making informed purchasing decisions.
This guide provides an in-depth comparison of what to expect from a CoA for high-purity this compound versus a standard grade, supported by detailed experimental protocols for the key analytical techniques used in its quality control.
Understanding the Certificate of Analysis: A Comparative Overview
The CoA is a summary of the quality control testing performed on a specific batch of a chemical. For a chiral compound like this compound, the CoA should provide, at a minimum, information on its identity, purity, and enantiomeric excess. The level of detail and the stringency of the specifications can vary between suppliers and product grades.
Below is a comparison of a representative CoA for a high-purity grade suitable for pharmaceutical development versus a hypothetical standard grade that might be used in less sensitive applications.
Table 1: Comparison of Representative CoA Specifications for this compound
| Parameter | High-Purity Grade Specification | Standard Grade Specification | Analytical Technique |
| Appearance | White to off-white crystalline solid | White to yellowish solid | Visual Inspection |
| Identity | Conforms to the structure | Conforms to the structure | ¹H NMR Spectroscopy |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% | HPLC-UV |
| Enantiomeric Excess (ee) | ≥ 99.0% | ≥ 95.0% | Chiral HPLC |
| Melting Point | 72-74 °C | 70-75 °C | Capillary Melting Point |
| Specific Rotation | [α]²⁰/D = -28° to -32° (c=2, CHCl₃) | Reported value | Polarimetry |
| Residual Solvents | Meets USP <467> requirements | Not specified | Headspace GC-MS |
| Major Impurity | ≤ 0.1% | ≤ 1.0% | HPLC-UV |
This comparison highlights that while both grades are confirmed to be this compound, the high-purity grade has much tighter controls on both chemical and stereochemical impurities. For applications in drug development, the presence of the undesired (S)-(+)-1-Indanol enantiomer or other process-related impurities could have significant consequences.
The Analytical Workflow: A Step-by-Step Approach to Quality Control
A comprehensive quality control process for this compound involves a series of analytical tests to confirm its identity, and quantify its purity and enantiomeric excess. The following diagram illustrates a typical workflow.
Caption: A typical analytical workflow for the quality control of this compound.
Experimental Protocols for Key Analyses
The following sections provide detailed, step-by-step methodologies for the essential experiments cited in a CoA for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis of this compound, a reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity. A UV detector is used for quantification.[1]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and data acquisition software.
-
Reagents: HPLC grade acetonitrile and water.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to elute all potential impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Enantiomeric Excess (ee) Determination by Chiral HPLC
Principle: To separate enantiomers, a chiral stationary phase (CSP) is required.[2] These phases contain a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are often effective for separating the enantiomers of indanol and related compounds.[3]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector and a chiral column (e.g., a polysaccharide-based CSP like Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[4]
-
Reagents: HPLC grade n-hexane and isopropanol.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a racemic standard of 1-indanol to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Structural Confirmation by ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H NMR is used to confirm the identity of this compound by analyzing the chemical shifts, integration, and coupling patterns of its protons.[5]
Experimental Protocol:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated chloroform (CDCl₃) and tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns. The resulting spectrum should be consistent with the known spectrum of 1-indanol.[6][7]
-
Potential Impurity Profile
Understanding the potential impurities is crucial for a thorough quality assessment. The following diagram illustrates the desired product along with potential enantiomeric and process-related impurities.
Caption: Potential impurities in a commercial sample of this compound.
Conclusion
A detailed Certificate of Analysis is indispensable for ensuring the quality of this compound for research and development purposes. By understanding the analytical techniques behind the data and comparing specifications between different grades, scientists can select a product that meets the stringent requirements of their applications. High-purity this compound, characterized by high chemical and enantiomeric purity, is essential for avoiding complications arising from impurities in sensitive synthetic pathways. Always request a lot-specific CoA and scrutinize the data before incorporating a new batch of this critical chiral building block into your workflow.
References
A Senior Application Scientist's Guide to Inter-laboratory Comparison of (R)-(-)-1-Indanol Analysis
Abstract: The accurate determination of enantiomeric purity for chiral molecules like (R)-(-)-1-Indanol is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule can drastically alter its pharmacological and toxicological profile.[1][2][3] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. We delve into the foundational principles of method validation and statistical analysis as outlined by internationally recognized standards.[4][5][6] A detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the enantioselective separation of 1-Indanol is presented, followed by a discussion on establishing a self-validating system for ensuring trustworthiness in analytical results. The guide culminates in a simulated inter-laboratory study, complete with comparative data and an in-depth analysis of repeatability and reproducibility, to equip researchers, scientists, and drug development professionals with the tools necessary to ensure the consistency and reliability of their analytical measurements across different laboratories.
Introduction: The Imperative of Chiral Purity and Analytical Concordance
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity is a critical quality attribute that must be rigorously controlled and monitored. When analytical methods for determining enantiomeric purity are transferred between laboratories—be it from a research and development setting to a quality control environment, or between a sponsoring organization and a contract research organization—it is essential to establish the method's reproducibility.[7][8] An inter-laboratory comparison, or round-robin study, serves as the ultimate test of a method's robustness and provides a quantitative measure of its precision when performed by different analysts, on different instruments, and in different environments.[4][6]
This guide is structured to not only provide a "how-to" for a specific analytical method but also to explain the causality behind the experimental choices and the statistical framework that underpins a successful inter-laboratory study. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the presented protocols are not just scientifically sound, but also practical and reliable.
Foundational Concepts: Trueness, Precision, Repeatability, and Reproducibility
Before embarking on an inter-laboratory study, it is crucial to understand the terminology defined by standards such as ISO 5725 and ASTM E691.[4][5][6][7][9][10]
-
Trueness: This refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is a measure of systematic error or bias.[5][9][11]
-
Precision: This describes the closeness of agreement between independent test results obtained under stipulated conditions. It is a measure of random error.[9][11] Precision is further subdivided into:
-
Repeatability (r): The precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[4][9]
-
Reproducibility (R): The precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[4][9]
-
The primary goal of an inter-laboratory study is to determine the repeatability and reproducibility of a test method.[4][6][8]
The Analytical Cornerstone: A Validated Chiral HPLC Method
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry-standard technique for the enantioselective separation of chiral compounds like 1-Indanol.[12][13][14] The method's success hinges on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.[12][14]
The choice of a polysaccharide-based CSP, specifically an amylose-based column, is deliberate. These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including those with hydroxyl groups like 1-Indanol, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[15][16] The normal phase mobile system, consisting of a non-polar solvent like n-hexane and a polar modifier like 2-propanol, provides excellent selectivity and resolution for this class of compounds.[17][18]
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any samples are analyzed.[19][20]
Instrumentation:
-
HPLC system with a UV detector.[15]
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate).[16] (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or equivalent).
-
Injection Volume: 10 µL.
Reagents and Standards:
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
This compound reference standard (known purity)
-
(S)-(+)-1-Indanol (for system suitability)
-
Racemic 1-Indanol (for system suitability)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the solution using sonication or vacuum filtration for at least 15 minutes.[16]
-
Standard Solution Preparation:
-
Racemic Standard (for System Suitability): Prepare a solution of racemic 1-Indanol in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Test Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[16]
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks must be greater than 2.0.
-
The tailing factor for each peak should be less than 1.5.
-
Perform five replicate injections of the racemic standard. The relative standard deviation (RSD) of the peak areas for each enantiomer should be less than 2.0%.
-
-
Analysis:
-
Once the system suitability criteria are met, inject the Test Sample Solution in duplicate.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (the (R)-enantiomer is typically the first to elute on this type of column).
-
Calculate the percentage of the (S)-enantiomer (the undesired enantiomer) in the this compound sample using the area percent method: % (S)-enantiomer = (Area of (S)-peak / (Area of (R)-peak + Area of (S)-peak)) * 100%
-
The enantiomeric excess (% ee) can then be calculated as: % ee = |% (R)-enantiomer - % (S)-enantiomer|
-
Designing the Inter-laboratory Study
A well-designed inter-laboratory study is critical for obtaining meaningful data. The study should be planned and executed according to established guidelines, such as ASTM E691.[4][6][7][8]
-
Objective: To determine the repeatability and reproducibility of the chiral HPLC method for the analysis of enantiomeric purity of this compound.
-
Participants: A minimum of 8 laboratories should be recruited.
-
Samples: A single, homogeneous batch of this compound, spiked with a known, low level of the (S)-(+)-1-Indanol (e.g., 1.0%), should be prepared by a central, coordinating laboratory. This ensures that any observed variability is due to the measurement process and not the sample itself.
-
Procedure: Each participating laboratory will receive a blind, duplicate sample of the prepared material and a copy of the detailed analytical protocol (as described in Section 3.2). They will be instructed to perform a single determination on each of the two samples.
-
Data Reporting: Laboratories will report the calculated percentage of the (S)-enantiomer for each of their two samples.
The logical flow of an inter-laboratory study is crucial for its success.
Caption: Workflow for a typical inter-laboratory study.
Hypothetical Results and Data Analysis
Let's assume 8 laboratories participated in the study. The reported results for the percentage of the (S)-enantiomer are presented below.
| Laboratory | Sample 1 (% S-enantiomer) | Sample 2 (% S-enantiomer) | Mean (%) |
| 1 | 1.02 | 1.01 | 1.015 |
| 2 | 1.05 | 1.07 | 1.060 |
| 3 | 0.98 | 0.99 | 0.985 |
| 4 | 1.01 | 1.04 | 1.025 |
| 5 | 1.10 | 1.12 | 1.110 |
| 6 | 0.95 | 0.96 | 0.955 |
| 7 | 1.08 | 1.06 | 1.070 |
| 8 | 1.03 | 1.01 | 1.020 |
The data would be analyzed according to the procedures in ASTM E691 to calculate the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).[4][6]
-
Repeatability Standard Deviation (sr): This is a measure of the within-laboratory variability. For this hypothetical data set, let's assume sr = 0.015%.
-
Reproducibility Standard Deviation (sR): This is a measure of the total variability (within- and between-laboratories). For this data set, let's assume sR = 0.050%.
From these standard deviations, the repeatability limit (r) and reproducibility limit (R) are calculated:
-
Repeatability Limit (r) = 2.8 * sr = 0.042%
-
This means that the difference between two test results obtained in the same laboratory should not exceed 0.042% in 95% of cases.
-
-
Reproducibility Limit (R) = 2.8 * sR = 0.140%
-
This means that the difference between two test results obtained in different laboratories should not exceed 0.140% in 95% of cases.
-
Understanding the components of variability is key to interpreting the results of an inter-laboratory study.
Caption: Sources of variability in an inter-laboratory study.
Conclusion and Best Practices
This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. The hypothetical results demonstrate that the presented chiral HPLC method is robust, with a reproducibility limit of 0.140%. This level of precision is typically considered acceptable for controlling chiral impurities in pharmaceutical development.
Key Takeaways for Researchers:
-
Standardization is Key: Adherence to standardized procedures like ASTM E691 and ISO 5725 is non-negotiable for producing statistically valid and defensible data.[4][5][6][7][8][9][10]
-
A Robust Method is the Foundation: The inter-laboratory study begins with a well-validated, robust analytical method. The inclusion of system suitability tests is a critical component of a self-validating protocol.[12][19][20]
-
Homogeneous Samples are Crucial: The use of a single, homogeneous batch of test material is essential to ensure that the study measures the precision of the method, not the variability of the sample.
-
Understanding Variability: A successful study not only quantifies repeatability and reproducibility but also provides insights into the sources of analytical variability, paving the way for method improvements and better control over the manufacturing process.
By implementing the principles and protocols detailed in this guide, organizations can confidently establish the reliability and consistency of their chiral purity analyses, ensuring the quality and safety of their pharmaceutical products.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. store.astm.org [store.astm.org]
- 5. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 6. store.astm.org [store.astm.org]
- 7. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 8. store.astm.org [store.astm.org]
- 9. innovation.world [innovation.world]
- 10. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 11. ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. learnaboutpharma.com [learnaboutpharma.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. rjptonline.org [rjptonline.org]
- 20. scispace.com [scispace.com]
A Spectroscopic Guide to Distinguishing (R)-(-)-1-Indanol and (S)-(+)-1-Indanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (R)-(-)-1-Indanol and (S)-(+)-1-Indanol, offering researchers, scientists, and drug development professionals a comprehensive resource for their analytical workflows. We will explore how various spectroscopic techniques can be leveraged to differentiate and characterize these enantiomers, supported by experimental insights and detailed protocols.
The Significance of Chirality in 1-Indanol
1-Indanol is a bicyclic secondary alcohol featuring a single stereocenter at the C-1 position, giving rise to two enantiomers: this compound and (S)-(+)-1-Indanol. These enantiomers are valuable chiral building blocks in the synthesis of more complex, biologically active molecules. The distinct three-dimensional arrangement of the hydroxyl group in each enantiomer dictates its interaction with other chiral entities, such as enzymes and receptors, leading to potentially different biological activities.
This guide will navigate through a suite of spectroscopic techniques, elucidating their power in resolving the subtle yet critical differences between these two molecules.
Spectroscopic Comparison Workflow
The following diagram outlines the logical workflow for the spectroscopic analysis and comparison of the 1-indanol enantiomers.
Caption: A workflow diagram illustrating the parallel spectroscopic analyses for the comprehensive comparison of (R)- and (S)-1-Indanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Test of Achiral Environments
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, in a standard achiral solvent, the ¹H and ¹³C NMR spectra of this compound and (S)-(+)-1-Indanol are identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same, leading to identical chemical shifts and coupling constants.
Expected ¹H NMR Data (in CDCl₃): The proton NMR spectrum of 1-indanol will show distinct signals for the aromatic protons, the methine proton at the chiral center (C1), and the methylene protons of the five-membered ring.
Expected ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in 1-indanol.
To differentiate the enantiomers using NMR, a chiral environment must be introduced. This can be achieved through the use of chiral shift reagents or chiral solvating agents, which form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR spectra.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 1-indanol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprint
FTIR spectroscopy probes the vibrational modes of molecules. Similar to NMR, the standard FTIR spectra of this compound and (S)-(+)-1-Indanol are identical because their corresponding chemical bonds vibrate at the same frequencies.[2] The spectra will exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the benzene ring.
However, studies have shown that FTIR can be used to investigate the chiral-sensitive aggregation of 1-indanol.[3][4]
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid 1-indanol sample directly on the ATR crystal.
-
Data Collection: Acquire the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Data Analysis: Identify and assign the major absorption bands to their corresponding vibrational modes.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch | 1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectra of this compound and (S)-(+)-1-Indanol are identical in an achiral solvent. The spectrum is characterized by absorption bands arising from the π → π* transitions of the benzene ring. High-resolution UV spectroscopy techniques like laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) have been used to study the S₁ ← S₀ electronic transition of 1-indanol in a jet-cooled molecular beam, revealing the presence of different conformers.[6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 1-indanol in a UV-transparent solvent (e.g., ethanol or hexane).
-
Instrument Setup: Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.
Chiroptical Spectroscopy: The Key to Differentiation
Chiroptical techniques are essential for distinguishing between enantiomers as they rely on the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions.[8] VCD provides detailed structural information and is highly sensitive to the absolute configuration of a molecule.[8] The VCD spectra of (R)- and (S)-1-indanol are expected to be mirror images of each other.
Photoelectron Circular Dichroism (PECD)
PECD is a powerful technique that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light.[9] PECD is exceptionally sensitive to both the chirality and the conformational structure of a molecule.[10][11] Studies on 1-indanol have demonstrated that PECD can distinguish between its enantiomers and even its different conformers.[9][11] The PECD spectra for R- and S-indanol show a distinct mirroring effect.[9]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the 1-indanol enantiomer in a suitable solvent. The concentration should be optimized to give a good signal-to-noise ratio.
-
Instrument Setup: Calibrate the CD spectrometer. Place the sample cuvette in the sample holder.
-
Data Acquisition: Scan the sample over the desired wavelength range, typically in the UV region.
-
Data Processing: The data is typically presented as molar ellipticity [θ] versus wavelength.
-
Comparative Analysis: Overlay the spectra of the (R) and (S) enantiomers to confirm the mirror-image relationship.
Summary of Spectroscopic Comparisons
| Spectroscopic Technique | This compound | (S)-(+)-1-Indanol | Key Differentiator |
| ¹H and ¹³C NMR (achiral solvent) | Identical Spectra | Identical Spectra | None |
| FTIR | Identical Spectra | Identical Spectra | None (in standard transmission/ATR) |
| UV-Vis | Identical Spectra | Identical Spectra | None |
| Circular Dichroism (CD) | Mirror-image spectrum to (S)-enantiomer | Mirror-image spectrum to (R)-enantiomer | Sign of Cotton effects |
| Vibrational Circular Dichroism (VCD) | Mirror-image spectrum to (S)-enantiomer | Mirror-image spectrum to (R)-enantiomer | Sign of VCD bands |
| Photoelectron Circular Dichroism (PECD) | Mirror-image asymmetry to (S)-enantiomer | Mirror-image asymmetry to (R)-enantiomer | Direction of photoelectron asymmetry |
Conclusion
While standard spectroscopic techniques such as NMR, FTIR, and UV-Vis are invaluable for structural elucidation, they are inherently "blind" to chirality in an achiral environment. The true differentiation of this compound and (S)-(+)-1-Indanol lies in the realm of chiroptical spectroscopy. Techniques like Circular Dichroism, Vibrational Circular Dichroism, and Photoelectron Circular Dichroism provide definitive, mirror-image spectra for the two enantiomers, allowing for their unambiguous identification and the determination of enantiomeric purity. This guide underscores the necessity of employing a multi-technique approach, with a particular emphasis on chiroptical methods, for the comprehensive characterization of chiral molecules in research and development.
References
- 1. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 4. 1-Indanol 98 6351-10-6 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. High-resolution UV spectroscopy of 1-indanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of 1-Indanol Enantiomers: A Guide for Researchers
For researchers and professionals in drug development, the principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities, from therapeutic effects to toxicity profiles. This guide provides an in-depth, objective comparison of the biological activities of the (R)- and (S)-enantiomers of 1-Indanol, a versatile bicyclic alcohol and a valuable building block in the synthesis of pharmaceuticals and fragrances.[1] While comprehensive pharmacological data for 1-Indanol enantiomers remains an area of active investigation, this guide synthesizes the available experimental evidence, draws parallels from structurally related compounds, and provides detailed experimental protocols to empower further research.
Introduction to 1-Indanol and the Significance of Its Stereochemistry
1-Indanol (2,3-dihydro-1H-inden-1-ol) is a chiral secondary alcohol. The stereocenter at the C-1 position gives rise to two enantiomers: (R)-(-)-1-Indanol and (S)-(+)-1-Indanol. The distinct three-dimensional arrangement of the hydroxyl group in each enantiomer dictates its interaction with other chiral molecules, most notably biological targets such as enzymes and receptors. This stereospecificity is critical, as one enantiomer may be responsible for a desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.
Derivatives of 1-Indanol, such as aminoindanols, are key components in the synthesis of pharmaceuticals, including the HIV protease inhibitor Indinavir. The precise stereochemistry of these building blocks is paramount for the biological activity of the final drug molecule. This underscores the importance of understanding the distinct biological profiles of the individual 1-Indanol enantiomers.
Comparative Biological Activity: Experimental Evidence
Direct comparative studies on the pharmacological activity of 1-Indanol enantiomers on human receptors or enzymes are not extensively reported in publicly available literature. However, a pivotal study on their interaction with a microbial enzyme provides unequivocal evidence of their distinct biological behavior.
Stereospecific Oxidation by Naphthalene Dioxygenase
A study by Lee, Resnick, and Gibson (1997) demonstrated the stereospecific oxidation of (R)- and (S)-1-Indanol by naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4.[2][3] This enzyme-catalyzed reaction yielded different products depending on the starting enantiomer, highlighting the enzyme's ability to discriminate between the two stereoisomers.
Table 1: Products of Stereospecific Oxidation of 1-Indanol Enantiomers by Naphthalene Dioxygenase [2][4]
| Starting Enantiomer | Major Product(s) | Minor Product(s) |
| (S)-1-Indanol | trans-(1S,3S)-indan-1,3-diol (95.5%) | (R)-3-hydroxy-1-indanone (4.5%) |
| (R)-1-Indanol | cis-1,3-indandiol (71%) | (R)-3-hydroxy-1-indanone (18.2%), cis-1,2,3-indantriol (10.8%) |
This differential metabolism is a clear indication that the enantiomers of 1-Indanol present distinct three-dimensional shapes to the active site of the enzyme, leading to different reaction pathways.
Experimental Workflow: Analysis of Stereospecific Enzymatic Oxidation
The following workflow outlines the key steps to replicate and analyze the stereospecific oxidation of 1-Indanol enantiomers.
Caption: Workflow for analyzing stereospecific enzymatic oxidation of 1-Indanol enantiomers.
Potential for Enantioselective Pharmacological Activity
While direct evidence is limited for 1-Indanol itself, the biological activities of structurally related indanone derivatives suggest potential areas where the enantiomers of 1-Indanol may exhibit differential effects.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 1-indanone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[5][6] MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease. Given that many enzyme inhibitors exhibit stereoselectivity, it is plausible that (R)- and (S)-1-Indanol could display differential inhibitory activity against MAO-A and MAO-B. Further research is warranted to investigate this potential enantioselective interaction.
Interactions with Neurotransmitter Receptors
The structural similarity of 1-Indanol to certain psychoactive molecules, and the known effects of simple alcohols on the central nervous system, suggest the possibility of interactions with neurotransmitter receptors. However, no specific studies have been identified that directly compare the effects of (R)- and (S)-1-indanol on receptors such as GABA-A or NMDA.
Experimental Protocols for Further Investigation
To facilitate further research into the comparative biological activities of 1-Indanol enantiomers, the following detailed experimental protocols are provided.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation of 1-Indanol Enantiomers
Objective: To achieve baseline separation of (R)- and (S)-1-Indanol for analytical quantification and preparative isolation.
Materials:
-
This compound and (S)-(+)-1-Indanol standards
-
Racemic 1-Indanol
-
HPLC-grade n-hexane and isopropanol
-
Chiral HPLC column (e.g., Daicel Chiralcel OD-H)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-hexane:isopropanol. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of (R)- and (S)-1-Indanol in the mobile phase. Prepare a 1 mg/mL solution of racemic 1-Indanol.
-
HPLC System Setup:
-
Install the chiral column.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the (R)-1-Indanol standard and record the retention time.
-
Inject 10 µL of the (S)-1-Indanol standard and record the retention time.
-
Inject 10 µL of the racemic 1-Indanol solution to confirm baseline separation of the two enantiomers.
-
-
Data Analysis: Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.
Logical Relationship: From Chiral Separation to Biological Testing
Caption: The logical progression from separating 1-Indanol enantiomers to comparing their biological activities.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of (R)- and (S)-1-Indanol against human MAO-A and MAO-B.
Materials:
-
Isolated (R)- and (S)-1-Indanol
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of (R)- and (S)-1-Indanol in phosphate buffer. Prepare working solutions of MAO enzymes and substrates according to the assay kit manufacturer's instructions.
-
Assay Setup (96-well plate):
-
Add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of the appropriate 1-Indanol enantiomer dilution to the test wells. Add 20 µL of buffer to the control wells.
-
Add 10 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.
-
Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. Take kinetic readings every 1-2 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitors. Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value for each enantiomer against each MAO isoform.
Conclusion and Future Directions
The available evidence, particularly the stereospecific oxidation by naphthalene dioxygenase, clearly demonstrates that the enantiomers of 1-Indanol are biologically distinct entities. While comprehensive pharmacological profiling is still needed, the structural relationship to known bioactive molecules, such as MAO inhibitors, provides a strong rationale for further investigation into their differential effects on pharmacologically relevant targets.
Future research should focus on:
-
Systematic screening of (R)- and (S)-1-Indanol against a panel of human receptors and enzymes , particularly those involved in central nervous system function.
-
In vivo studies to compare the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.
-
Quantitative Structure-Activity Relationship (QSAR) studies to understand the structural basis for any observed enantioselectivity.
By systematically exploring the biological activities of 1-Indanol enantiomers, the research community can unlock their full potential as chiral building blocks for the development of novel and improved therapeutics.
References
- 1. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies for Chiral 1-Indanol Derivatives
Chiral 1-indanol derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their significance stems from the stereospecific interactions of their enantiomers with biological targets, a fundamental concept in modern drug design.[3][4][5] The demand for enantiomerically pure 1-indanols has propelled the development of diverse and sophisticated synthetic methodologies. This guide provides a comparative analysis of the principal strategies for accessing these valuable chiral molecules, offering insights into the underlying mechanisms, practical considerations, and experimental data to inform your synthetic planning.
Asymmetric Reduction of 1-Indanone: The Direct Approach
The most direct route to chiral 1-indanols is the asymmetric reduction of the corresponding prochiral 1-indanones. This approach has been dominated by two highly reliable and well-established methods: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of enantioselective synthesis, renowned for its predictability and broad substrate scope.[6][7] This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (1R,2S)-1-amino-2-indanol, in conjunction with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[6][8][9]
Mechanism Deep Dive: The catalytic cycle begins with the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[8][10] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron in a sterically controlled manner, favoring presentation of one of the ketone's prochiral faces to the activated hydride for transfer via a six-membered transition state.[8][10]
Caption: Corey-Bakshi-Shibata (CBS) Reduction Workflow.
Advantages:
-
High Enantioselectivity: Typically achieves >95% enantiomeric excess (ee).[6]
-
Predictable Stereochemistry: The facial selectivity is well-understood and predictable based on the catalyst's stereochemistry.
-
Broad Substrate Scope: Effective for a wide range of ketones.[7]
Limitations:
-
Stoichiometric Borane: Requires at least a stoichiometric amount of the borane reducing agent.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can significantly impact enantioselectivity.[8][10]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation stands as a highly efficient and atom-economical method for the synthesis of chiral alcohols.[11][12] This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[13][14]
Mechanism Deep Dive: The mechanism involves the formation of a ruthenium hydride species from the precatalyst and molecular hydrogen.[14] The ketone substrate coordinates to the chiral ruthenium complex, and the hydrogenation proceeds through a concerted transfer of two hydrogen atoms from the metal center to the carbonyl group. The chiral ligand environment dictates the enantiofacial selectivity of the hydrogen transfer.[13]
Caption: Noyori Asymmetric Hydrogenation Workflow.
Advantages:
-
High Atom Economy: Utilizes molecular hydrogen as the reductant.[11]
-
Excellent Enantioselectivity: Consistently provides high enantiomeric excess.
-
High Catalytic Activity: Can achieve very high turnover numbers.[12]
Limitations:
-
High Pressure: Often requires high pressures of hydrogen gas.
-
Catalyst Cost: Ruthenium-based catalysts and chiral phosphine ligands can be expensive.
Comparative Performance Data
| Method | Catalyst System | Reductant | Typical ee (%) | Key Considerations |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃·THF) | >95[6] | Requires anhydrous conditions; stoichiometric reductant.[8][10] |
| Noyori Hydrogenation | Ru(II)-BINAP | H₂ | >98[11] | High pressure; expensive catalyst. |
Biocatalytic Asymmetric Reduction: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[15][16] The use of whole-cell microorganisms or isolated enzymes, such as ketoreductases (KREDs), offers exceptional selectivity under mild, environmentally benign conditions.[17]
Mechanism Deep Dive: Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically NADPH or NADH, as the hydride source.[18][19] The enzyme's active site possesses a well-defined three-dimensional structure that binds the ketone substrate in a specific orientation, leading to highly enantioselective hydride delivery from the cofactor to one of the prochiral faces of the carbonyl group.
Caption: Biocatalytic Reduction Workflow with Cofactor Regeneration.
Advantages:
-
Exceptional Enantioselectivity: Often achieves >99% ee.[1]
-
Mild Reaction Conditions: Performed in aqueous media at or near ambient temperature and pressure.[16]
-
Environmentally Friendly: Avoids the use of heavy metals and harsh reagents.[1]
-
High Yields: Can achieve high conversion and yield.[20]
Limitations:
-
Substrate Specificity: Enzymes can have a narrow substrate scope.
-
Cofactor Regeneration: Requires a system for regenerating the expensive cofactor.
-
Process Optimization: May require optimization of parameters such as pH, temperature, and substrate concentration.[1]
Illustrative Biocatalytic Systems
| Biocatalyst | Substrate | Product Configuration | ee (%) | Yield (%) | Reference |
| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | >99 | 93 | [1] |
| Ketoreductase (KRED-CN102-LP094) | 4-Cyanoindanone | (S)-4-Cyano-1-indanol | 96.37 | >99 | [20] |
Experimental Protocols
General Protocol for CBS Reduction of 1-Indanone
-
To a flame-dried, nitrogen-flushed round-bottom flask, add a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1-0.2 equivalents) in anhydrous toluene.[8]
-
Cool the solution to -78 °C.
-
Slowly add a solution of 1-indanone (1.0 equivalent) in anhydrous toluene.
-
Stir the mixture for 5-10 minutes at -78 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Biocatalytic Reduction of 1-Indanone using a Ketoreductase
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the ketoreductase enzyme and the cofactor (NADPH or NADH).
-
If a cofactor regeneration system is used (e.g., glucose and glucose dehydrogenase), add these components to the reaction mixture.
-
Add the 1-indanone substrate (often dissolved in a water-miscible co-solvent like isopropanol to improve solubility).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Conclusion
The synthesis of chiral 1-indanol derivatives is a well-developed field with several robust and highly enantioselective methods at the disposal of the synthetic chemist. The choice of strategy depends on a careful consideration of factors such as the desired scale of the reaction, cost of reagents and catalysts, available equipment, and environmental considerations. The CBS reduction and Noyori asymmetric hydrogenation offer predictable and high enantioselectivities for a broad range of substrates, making them staples in the synthetic chemist's toolbox. In contrast, biocatalytic reductions with ketoreductases represent a greener and often more selective alternative, particularly for large-scale industrial applications where sustainability is a key driver. As the demand for enantiopure pharmaceuticals continues to grow, the development and refinement of these and other novel synthetic strategies will remain an active and important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. youtube.com [youtube.com]
- 14. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. WO2024010785A1 - Ketoreductase enzymes for the synthesis of 1,3-diol substituted indanes - Google Patents [patents.google.com]
- 19. Ketoreductase, Recombinant(EC 1.1.1.2) - Creative Enzymes [creative-enzymes.com]
- 20. ajpamc.com [ajpamc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(-)-1-Indanol
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of (R)-(-)-1-Indanol, ensuring the protection of personnel, facilities, and the environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with best practices to build a culture of safety and trust.
Hazard Profile of this compound: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle safely. This compound is not a benign substance; it is classified as a hazardous chemical that demands respectful handling from acquisition to disposal.[1][2] Its primary risks underscore the critical need for the stringent disposal methods detailed in this guide. Improper disposal, such as drain or trash disposal, is strictly prohibited as it can lead to environmental contamination and regulatory violations.[1][3][4]
Table 1: GHS Hazard Classification for 1-Indanol
| Hazard Class | Signal Word | Hazard Statement |
|---|---|---|
| Acute toxicity, Oral | Warning | H302: Harmful if swallowed[1][2][5] |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1][2][5][6] |
| Serious eye damage/irritation | Warning | H319: Causes serious eye irritation[1][2][6] |
| Specific target organ toxicity | Warning | H335: May cause respiratory irritation[2][6] |
| DOT Classification | - | UN2811, Toxic solids, organic, n.o.s., Class 6.1[1] |
The toxicological properties of 1-Indanol necessitate that it be treated as a hazardous waste.[1][2][7] The responsibility for this classification and subsequent proper disposal rests with the chemical waste generator—the laboratory producing the waste.[1][8]
The Core Principle: A Systematic Approach to Hazardous Waste Management
The disposal of this compound is governed by national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][9] The following step-by-step protocol is designed to meet these regulatory standards and ensure a safe, compliant disposal pathway.
Experimental Protocol: Step-by-Step Disposal of this compound
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Mixing incompatible waste streams can result in fire, explosion, or the generation of toxic gases.
-
Procedure:
Step 2: Container Selection and Management
-
Rationale: The integrity of the waste container is the primary barrier preventing environmental release. The container must be compatible with the waste to prevent degradation and leaks.
-
Procedure:
-
Select a container made of a material chemically compatible with this compound.
-
Ensure the container is in excellent condition, free of cracks or deterioration, with a secure, leak-proof screw cap.[4][7]
-
At all times, keep the waste container securely capped except when you are actively adding waste.[3][7] This minimizes the release of any potential vapors and prevents spills.
-
Do not fill the container beyond 90% of its capacity to allow for expansion of contents.[9]
-
Step 3: Comprehensive and Compliant Labeling
-
Rationale: Accurate labeling is critical for the safety of everyone who will handle the container, from lab personnel to waste disposal technicians. It ensures the contents are known and managed correctly throughout the disposal process.
-
Procedure:
-
Affix a hazardous waste label to the container before adding the first drop of waste.
-
The label must clearly include:
-
Step 4: Accumulation in a Designated Satellite Area
-
Rationale: Federal regulations, such as 40 CFR Part 262, allow for the temporary collection of hazardous waste in laboratories under specific conditions that ensure safety and oversight.[12]
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][13]
-
The SAA must be located at or near the point of waste generation and under the direct control of laboratory personnel.[4][11]
-
While not strictly required for solids, it is best practice to use a secondary containment tray to contain any potential spills.[3]
-
Adhere to institutional limits on the volume of waste stored (typically up to 55 gallons) and the time limits for accumulation (waste must be removed within three days of the container becoming full).[7][13]
-
Step 5: Arranging for Final Disposal
-
Rationale: The final disposal of hazardous waste must be handled by trained professionals at a licensed facility to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Once the waste container is full (or ready for removal), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][10]
-
Follow your organization's specific procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
Incidental Spill Cleanup Protocol (Solid this compound)
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[1][6]
-
Control the Spill: Prevent the powder from becoming airborne. Do not use a dry sweeping method that creates dust.
-
Absorb and Collect: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a suitable container for disposal.[1][2]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately. [14]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][2] Seek medical attention if irritation occurs.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or physician immediately.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.
This compound Disposal Workflow
The following diagram provides a visual representation of the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the standard operating procedure for this compound waste management.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to regulatory compliance and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
A Guide to the Safe Handling of (R)-(-)-1-Indanol: Essential Personal Protective Equipment and Disposal Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. (R)-(-)-1-Indanol, a valuable chiral building block in synthetic chemistry, requires meticulous handling to mitigate its inherent risks. This guide provides a comprehensive, experience-driven framework for the safe use of this compound, focusing on the critical aspects of personal protective equipment (PPE) and proper disposal procedures. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety.
Understanding the Hazards of this compound
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
These classifications are the foundation upon which we build our safety protocols. They dictate the necessary barriers—our Personal Protective Equipment—to prevent harmful exposure.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended equipment for various laboratory scenarios.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects against accidental splashes and airborne particles of the solid compound, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[3] | Gloves must be inspected for integrity before each use. Prevents skin contact, which can lead to irritation.[1] Wash and dry hands thoroughly after removing gloves.[6][7] |
| Skin and Body Protection | A lab coat is mandatory. Consider a chemically impervious apron for larger quantities. | Provides a crucial barrier against skin contact and protects personal clothing from contamination.[5][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or when handling the solid form where dust generation is likely.[8] | This is particularly important as this compound can cause respiratory irritation.[1][2] Always work in a well-ventilated area, preferably a fume hood.[6][7] |
The Causality Behind PPE Choices
Simply wearing PPE is not enough; understanding why each piece is necessary ensures compliance and enhances safety. For instance, the recommendation for an N95 respirator when handling the solid form is a direct response to its classification as a respiratory irritant. Dust particles can easily become airborne, and without proper respiratory protection, they can be inhaled, leading to irritation of the respiratory tract. Similarly, the requirement for chemical-resistant gloves is not just a general lab practice; it's a specific countermeasure to the compound's ability to cause skin irritation.[1][3]
A Self-Validating System for PPE Selection
To ensure a consistent and logical approach to safety, the following workflow should be ingrained in your laboratory practice. This decision-making process serves as a self-validating system for selecting the appropriate level of protection for any given task involving this compound.
Caption: PPE selection workflow for this compound.
Part 2: Operational and Disposal Plans
Safe handling extends beyond personal protection to include the operational procedures for use and the final disposal of waste.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form, to minimize dust generation and accumulation.[6]
-
Donning PPE : Put on all required PPE as outlined in the table above before opening the container.
-
Dispensing : Open and handle the container with care.[6] Avoid creating dust.
-
After Handling : Wash your hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[6]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4][6]
Disposal of this compound Waste
Improper disposal of chemical waste poses a significant threat to both personnel and the environment. This compound should be treated as hazardous waste and never be disposed of down the sink or in regular trash.[9]
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and chemically compatible waste container.[9][10]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".[9] The date of accumulation should also be recorded.
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][9] This is the primary and recommended method of disposal.
-
Empty Containers : The first rinse of any empty containers that held this compound must be collected as hazardous waste.[10] After a thorough rinsing and air-drying, and with the label completely defaced, the container may be disposed of as solid waste.[10]
By adhering to these detailed protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Your commitment to these practices reflects the highest standards of scientific integrity and responsibility.
References
- 1. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 697-64-3 Name: this compound [xixisys.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
